2-(2-Phenyl-1H-imidazol-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDMXDZDPSAAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389818 | |
| Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842958-44-5 | |
| Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document also includes data for its common salt form, (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate, and comparative data for the parent compound, Imidazol-1-yl-acetic acid, to provide a valuable reference for research and development activities.
Core Physicochemical Data
The following tables summarize the available quantitative data for this compound and its acetate salt. Data for the parent compound, Imidazol-1-yl-acetic acid, is provided for comparative purposes and is clearly noted.
Table 1: Physicochemical Properties of this compound and its Acetate Salt
| Property | Value | Compound Form | Data Type | Source |
| Molecular Formula | C₁₃H₁₄N₂O₄ | Acetate Salt | Experimental | [1] |
| Molecular Weight | 262.26 g/mol | Acetate Salt | Experimental | [1] |
| Physical Form | Solid | Acetate Salt | Experimental | [1] |
| Melting Point | Not Available | Free Acid | - | - |
| Boiling Point | Not Available | Free Acid | - | - |
| Water Solubility | Not Available | Free Acid | - | - |
| pKa | Not Available | Free Acid | - | - |
| LogP | Not Available | Free Acid | - | - |
Table 2: Comparative Physicochemical Properties of Imidazol-1-yl-acetic acid (Parent Compound)
| Property | Value | Data Type | Source |
| Molecular Formula | C₅H₆N₂O₂ | - | - |
| Molecular Weight | 126.11 g/mol | - | - |
| Melting Point | 268 - 269 °C | Experimental | - |
| Water Solubility | 7.71 g/L | Predicted (ALOGPS) | - |
| pKa (Strongest Acidic) | 3.49 | Predicted (ChemAxon) | - |
| pKa (Strongest Basic) | 6.8 | Predicted (ChemAxon) | - |
| LogP | -1.3 | Predicted (ChemAxon) | - |
Note: The data for the parent compound is provided to give researchers an estimated baseline for the physicochemical properties of this class of molecules.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the public domain. However, this section outlines standard, representative methodologies for its synthesis and for the characterization of key properties.
Representative Synthesis Protocol
The synthesis of this compound can be achieved via a two-step process involving N-alkylation of 2-phenylimidazole followed by ester hydrolysis.[2][3][4][5]
Step 1: N-Alkylation to form Ethyl (2-phenyl-1H-imidazol-1-yl)acetate
-
To a solution of 2-phenylimidazole (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.1-1.5 eq.).[6]
-
Stir the resulting suspension at room temperature for approximately 15-30 minutes to facilitate the deprotonation of the imidazole nitrogen.
-
Add ethyl bromoacetate (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure ethyl (2-phenyl-1H-imidazol-1-yl)acetate.[6]
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl (2-phenyl-1H-imidazol-1-yl)acetate (1.0 eq.) in a mixture of ethanol and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature or gently heat to facilitate saponification of the ester. Monitor the reaction by TLC until the starting material is consumed.[4][5]
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield this compound.
General Protocol for Melting Point Determination
The melting point of a solid crystalline compound like this compound can be determined using a standard melting point apparatus (e.g., a DigiMelt or Mel-Temp unit).
-
Ensure the compound is thoroughly dried and crush a small amount into a fine powder.
-
Load the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting range.
-
For an accurate measurement, repeat the process with a new sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range). A narrow melting range (≤ 2 °C) is indicative of high purity.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of this compound.
Potential Biological Mechanism: COX Pathway Inhibition
Imidazole derivatives are widely reported to exhibit anti-inflammatory properties.[7][8][9] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[10][11][12] The diagram below illustrates this pathway and the potential point of inhibition by a compound like this compound.
References
- 1. (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scite.ai [scite.ai]
- 6. benchchem.com [benchchem.com]
- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Imidazole Salicylate used for? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-phenyl-1H-imidazol-1-yl)acetic acid CAS number and molecular formula.
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available information for 2-(2-phenyl-1H-imidazol-1-yl)acetic acid. Following a comprehensive literature and database search, it has been determined that while the fundamental chemical identifiers for this compound are available, detailed experimental and biological data are not extensively reported in the public domain.
Chemical Identification
| Identifier | Value |
| CAS Number | 842958-44-5 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
The hydrochloride salt of this compound is registered under CAS number 1059626-11-7 with a molecular formula of C₁₁H₁₁ClN₂O₂. Another related compound, 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetic acid, which features a benzimidazole core, is identified by CAS number 92437-42-8.
Data Availability
Extensive searches for quantitative biological data, detailed experimental protocols, and associated signaling pathways for this compound did not yield specific results. The available literature primarily focuses on structurally related compounds, such as other imidazole derivatives or compounds where the 2-phenyl-1H-imidazol-1-yl)acetic acid moiety is part of a larger, more complex molecule.
The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities, including but not limited to:
For instance, derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) for potential applications in Alzheimer's disease.[4] However, specific data for the title compound is not provided in these studies.
Logical Relationship of Imidazole Acetic Acid Synthesis
While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general synthetic approach for imidazole-1-yl acetic acids can be inferred from the synthesis of related compounds, such as the precursor to Zoledronic acid. This typically involves the N-alkylation of the imidazole ring with a haloacetic acid derivative.
Caption: General workflow for the synthesis of imidazole-1-yl-acetic acids.
Conclusion
Based on the available information, this compound is a known chemical entity with established identification numbers. However, there is a notable absence of published in-depth research regarding its specific biological activities, mechanisms of action, and detailed experimental protocols. For professionals in drug development and research, this compound may represent an under-explored area of chemical space. Further investigation would be required to elucidate its potential therapeutic applications. It is recommended that any interest in this compound be pursued through de novo synthesis and biological screening, as a comprehensive public knowledge base is not currently available.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Imidazole-Based Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, hydrogen bonding capability, and structural stability make it a privileged scaffold in the design of novel therapeutic agents.[1][2] Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application in treating a wide array of diseases, including cancer, fungal infections, and neurodegenerative disorders.[2][3] This technical guide provides an in-depth exploration of the therapeutic applications of imidazole-based compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.
Anticancer Applications
Imidazole-based compounds have emerged as a significant class of anticancer agents, exhibiting diverse mechanisms of action that target various hallmarks of cancer. These mechanisms include the inhibition of key enzymes such as kinases and histone deacetylases (HDACs), disruption of microtubule dynamics, and the induction of apoptosis.[1][4]
Quantitative Data on Anticancer Imidazole Derivatives
The following tables summarize the in vitro cytotoxic activity of representative imidazole-based compounds against various cancer cell lines.
Table 1: Cytotoxic Activity of Imidazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Nilotinib | CML | Varies by cell line | [3] |
| Dacarbazine | Melanoma | Varies by cell line | [3] |
| Tipifarnib | Various | Varies by cell line | [3] |
| Compound 22 | NUGC-3 (Gastric) | 0.05 | [5] |
| Compound 5da | Melanoma | 0.0157 (average) | [4] |
| Compound 17 | PANC-1 (Pancreatic) | 0.063 | [6] |
| Compound 17 | ASPC-1 (Pancreatic) | 0.062 | [6] |
| BI9 | MCF-7 (Breast) | 3.57 | [1] |
| BI9 | HL-60 (Leukemia) | 0.40 | [1] |
| BI9 | HCT-116 (Colon) | 2.63 | [1] |
| Compound 13a | EGFR inhibitor | 0.38 | [3] |
| Compound 13b | EGFR inhibitor | 0.42 | [3] |
| Compound 9 | A549 (Lung) | 10.74 | [3] |
| Compound 9 | HCT116 (Colon) | 23.22 | [3] |
| Compound 9 | MCF7 (Breast) | 18.73 | [3] |
| Compound 17 (fused) | MDA-MB-231 (Breast) | 1.98-4.07 | [3] |
| Compound II1 | DLD-1 (Colorectal) | 57.4 | [7] |
| Compound II1 | MCF-7 (Breast) | 79.9 | [7] |
| Compound II25 | SH-SY5Y (Neuroblastoma) | 1.059 | [7] |
| Compound II4 | MCF-7 (Breast) | 0.86 | [7] |
| Compound II4 | MDA-MB-231 (Breast) | 0.48 | [7] |
| Compound 21 | A549 (Lung) | 0.29-1.48 | [6] |
| Compound 43 | MCF-7 (Breast) | 0.8 | [6] |
| Compound 46 | MDA-MB-231 (Breast) | 1.22 | [6] |
| Compound 48 | MDA-MB-231 (Breast) | 2.29 | [6] |
| Compound 20 | A549 (Lung) | 1.09 | [6] |
| Compound 18a-c | A-459, Hep-G2, H-460 | Low micromolar | [5] |
| Compound 20d | A375P (Melanoma) | 2.24 | [5] |
| Compound 20d | WM3629 (Melanoma) | 0.86 | [5] |
| Compound 20e | BRAF inhibitor | 0.24 | [5] |
| Compound 14 | PPC-1 (Prostate) | 4.1 | [8] |
| Compound 14 | U-87 (Glioblastoma) | 3.1 | [8] |
| Compound 22 | PPC-1 (Prostate) | 47.2 | [8] |
| Compound 22 | U-87 (Glioblastoma) | 3.1-47.2 | [8] |
Key Mechanisms of Action in Cancer
A significant number of imidazole-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3] For instance, nilotinib, an imidazole derivative, is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[3] The inhibition of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) by imidazole compounds is a key strategy in cancer therapy.[3][6]
Caption: Imidazole-based kinase inhibitors block receptor tyrosine kinase activation.
Another critical mechanism of action for several imidazole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[6][9] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][9] Compounds like the 2-aryl-4-benzoyl-imidazoles (ABIs) have shown potent tubulin polymerization inhibitory activity.[4][10][11]
Caption: Inhibition of tubulin polymerization by imidazole derivatives leads to apoptosis.
Experimental Protocols
This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR)
-
Kinase substrate peptide
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test imidazole compounds
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test imidazole compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 5 µL of each compound dilution. Include positive controls (known kinase inhibitors) and negative controls (vehicle).
-
Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 25 µL of Kinase-Glo® Reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.
-
Test imidazole compounds
-
96-well black microplates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare serial dilutions of the test imidazole compounds.
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin, assay buffer, GTP, and the fluorescent reporter.
-
Add the test compounds to the wells of a pre-warmed 96-well plate.
-
Add the tubulin reaction mixture to each well to initiate polymerization.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the maximum polymerization rate to determine the extent of inhibition by the test compounds.
Antifungal Applications
Imidazole-based compounds are a major class of antifungal agents, widely used in the treatment of both superficial and systemic mycoses. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[12][13]
Quantitative Data on Antifungal Imidazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of several imidazole compounds against various fungal pathogens.
Table 2: Antifungal Activity of Imidazole Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Ketoconazole | Candida albicans | Varies | [14] |
| Miconazole | Candida albicans | Varies | [14] |
| Clotrimazole | Candida albicans | Varies | [14] |
| Compound 24 | Candida albicans ATCC 90028 | 2 | [12] |
| Compound 24 | Candida glabrata 923 | 4 | [12] |
| Compound 31 | Candida spp. | 0.5-8 | [12] |
| Compound 42 | Candida spp. | 2-32 | [12] |
| Compound 31 | Fluconazole-resistant C. albicans 64110 | 8 | [12] |
| Compound 42 | Fluconazole-resistant C. albicans 64110 | 8 | [12] |
| Im-1 | Candida albicans | 4 | [13] |
| Im-1 | Aspergillus niger | 8 | [13] |
| Im-1 | Cryptococcus neoformans | 4 | [13] |
| Im-2 | Candida albicans | 8 | [13] |
| Im-2 | Aspergillus niger | 16 | [13] |
| Im-2 | Cryptococcus neoformans | 8 | [13] |
Mechanism of Antifungal Action
The primary target of antifungal imidazoles is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in increased membrane permeability, disruption of membrane-bound enzyme function, and ultimately, inhibition of fungal growth.[12]
Caption: Antifungal mechanism of imidazole compounds via CYP51 inhibition.
Experimental Protocols
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the visible growth of a fungus.
Materials:
-
Fungal isolates
-
RPMI-1640 medium
-
Test imidazole compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the fungal isolate.
-
Serially dilute the test imidazole compounds in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control, often determined visually or by reading the optical density at 600 nm.
Applications in Neurodegenerative Diseases
Imidazole-based compounds are increasingly being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD).[15][16] Their therapeutic potential stems from their ability to modulate multiple pathological pathways, including the inhibition of β-amyloid (Aβ) aggregation, reduction of tau hyperphosphorylation, and neuroinflammation.[2][15][17]
Quantitative Data on Neuroprotective Imidazole Derivatives
The following table highlights the activity of some imidazole derivatives in assays relevant to Alzheimer's disease.
Table 3: Activity of Imidazole Derivatives in Alzheimer's Disease Models
| Compound | Target/Assay | Activity | Reference |
| LSL33 | 5xFAD mouse model | Ameliorated cognitive impairment and neuroinflammation | [15] |
| Compound 14 | PPC-1 (Prostate Cancer) | EC50 = 4.1 µM | [8] |
| Compound 14 | U-87 (Glioblastoma) | EC50 = 3.1 µM | [8] |
| Compound 3B7 | Aβ42 aggregation | IC50 ≈ 25-50 µM | [18] |
| Compound 3G7 | Aβ42 aggregation | IC50 ≈ 25-50 µM | [18] |
| Compound 1-4 | Aβ1-42 aggregation in fungi | IC50 ≈ 1-2 µM | [19] |
Key Mechanisms of Action in Neurodegenerative Diseases
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Several imidazole derivatives have been shown to inhibit the aggregation of Aβ peptides, a critical step in plaque formation.[18][19][20]
Hyperphosphorylated tau protein forms neurofibrillary tangles (NFTs), another major hallmark of AD. Imidazole-based compounds are being explored for their ability to stabilize microtubules and reduce tau pathology.[2][17][21]
Caption: Neuroprotective mechanisms of imidazole compounds in Alzheimer's disease.
Experimental Protocols
This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.
Materials:
-
Synthetic Aβ peptide (e.g., Aβ42)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS)
-
Test imidazole compounds
-
96-well black microplates with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., HFIP) and then removing the solvent to obtain a peptide film. Reconstitute the film in a small volume of DMSO and then dilute with assay buffer to the desired concentration.
-
Prepare serial dilutions of the test imidazole compounds.
-
In a 96-well plate, mix the Aβ peptide solution with the test compounds or vehicle control.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader (excitation ~440 nm, emission ~480 nm).
-
Plot the fluorescence intensity versus time to obtain aggregation kinetics.
-
Determine the inhibitory effect of the compounds by comparing the final fluorescence values or the lag time of aggregation to the control. Calculate IC50 values from a dose-response curve.[18]
Conclusion
The imidazole scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities of imidazole-based compounds, spanning from anticancer and antifungal to neuroprotective effects, underscore their significance in medicinal chemistry. The ongoing exploration of novel imidazole derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the development of next-generation drugs with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals to further harness the therapeutic potential of this remarkable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biolmolchem.com [biolmolchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazole improves cognition and balances Alzheimer's-like intracellular calcium homeostasis in transgenic Drosophila model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Possible Mechanisms of Tau Spread and Toxicity in Alzheimer’s Disease [frontiersin.org]
A Technical Guide to Structural Analogs and Derivatives of 2-(2-phenyl-1H-imidazol-1-yl)acetic Acid
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid, a core scaffold of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, biological activities, and structure-activity relationships of these compounds.
Core Structure and Chemical Diversity
The foundational structure, this compound, serves as a versatile template for the development of novel therapeutic agents. Its derivatives have been explored for a wide range of biological activities, including anticonvulsant, antibacterial, antifungal, and enzyme inhibitory properties.[1][2] The chemical diversity of these compounds is primarily achieved through substitutions on the imidazole and phenyl rings, as well as modifications of the acetic acid moiety.
Key Structural Analogs and Their Biological Activities
Research into derivatives of the imidazole acetic acid core has yielded several classes of compounds with notable biological activities. These are summarized below.
Anticonvulsant Agents
A series of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives have been synthesized and evaluated for their anticonvulsant effects. Structure-activity relationship studies suggest that the presence of an electron-withdrawing group on the imidazole ring enhances the anticonvulsant activity.[1][3]
Table 1: Anticonvulsant Activity of Imidazole Acetic Acid Derivatives [1]
| Compound ID | Structure | Maximum Effective Dose (mg/kg) |
| OL7 | N-(2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl)propanamide | 100 |
| OL8 | N-[2-(acetylamino)phenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide | 100 |
Antimicrobial Agents
The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[2][4] Derivatives incorporating pyrazole and 1,3,4-oxadiazole moieties have demonstrated promising antibacterial and antifungal activities.[2][5]
A series of 1-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles have been synthesized and screened for their biological activity.[2] Additionally, 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have shown potent antifungal activity, particularly against Candida species.[6]
Table 2: Antifungal Activity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives [6]
| Compound ID | Target Organism | MIC (mg/mL) |
| 15 | Candida albicans | 0.125 |
| 19 | Candida glabrata | 0.25 |
Enzyme Inhibitors
Derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[7] One promising compound, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (compound 33), exhibited significant inhibitory activity with low toxicity.[7]
Another complex derivative, 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid (KR-69232), was developed as a novel diacylglyceride acyltransferase-1 (DGAT-1) inhibitor for metabolic disorders.[8]
Table 3: Enzyme Inhibitory Activity of Imidazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) |
| 33 | 17β-HSD10 | 1.65 ± 0.55 |
Experimental Protocols
This section details the methodologies for the synthesis of key imidazole acetic acid derivatives.
General Synthesis of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives[1][3]
-
Synthesis of the core acetamide: A solution of 2-methyl-5-nitro-1H-imidazole in a suitable solvent is reacted with an N-(2-chlorophenyl)acetamide derivative.
-
Derivative formation: One gram of the resulting product is dissolved in ethanol. For the synthesis of OL4, 1 g of meta-nitroaniline is mixed with 15 mL of methanol, and the reaction mixture is heated at 72°C for 1.25 hours.[3] For OL5, 5 mL of 2-nitroaniline is added, and the mixture is heated at 72°C for 1.15 hours.[3] For OL8, 1 g of ethanamide is mixed with 10 mL of methanol and heated at 80°C for 1.35 hours.[3]
-
Purification: The reaction mixture is cooled, added to cold water, and filtered. The final product is dried and recrystallized from alcohol.[1]
Synthesis of 1-[2-(2-Methyl-5-nitroimidazol-1-yl)acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles[2]
-
Ester formation: 2-Methyl-5-nitro-1H-imidazole is reacted with ethyl chloroacetate in dry acetone in the presence of anhydrous potassium carbonate to yield (2-methyl-5-nitro-imidazol-1-yl)acetic acid ethyl ester.[2]
-
Hydrazide formation: The ethyl ester is then treated with hydrazine hydrate to form (2-methyl-5-nitroimidazol-1-yl)acetic acid hydrazide.[2]
-
Condensation: The hydrazide is condensed with various aromatic acetophenones to give (2-methyl-5-nitroimidazol-1-yl)acetic acid (1-substituted phenylethylidene)hydrazide.[2]
-
Cyclization: The final pyrazole derivatives are obtained by cyclization of the hydrazide derivatives using Vilsmeier-Haack reagent (phosphorous oxychloride in N,N-dimethylformamide).[2]
Synthesis of 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one[5]
-
Potassium salt formation: 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide is stirred with potassium hydroxide and carbon disulfide in 80% ethanol to yield potassium 2-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)hydrazine-1-carbodithioate.[5]
-
Cyclization and substitution: The potassium salt is refluxed with phenacyl bromide in a 1:1 mixture of ethanol and water for 3 hours to give the final product.[5]
-
Purification: The resulting solid is crystallized from dimethylformamide (DMF).[5]
Signaling Pathways and Logical Relationships
The therapeutic effects of these compounds are mediated through various biological pathways. The following diagrams illustrate key synthetic routes and potential mechanisms of action.
Caption: Synthetic workflows for anticonvulsant and antimicrobial imidazole derivatives.
Caption: Proposed mechanisms of action for enzyme-inhibiting imidazole derivatives.
References
- 1. scispace.com [scispace.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a summary of available information for structurally similar compounds to offer insights into the expected spectroscopic characteristics of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid. Additionally, it outlines general experimental protocols for the spectroscopic techniques and presents a logical workflow for such analyses.
Spectroscopic Data of Analogous Compounds
To approximate the spectroscopic profile of this compound, data from two related compounds are presented below.
Analog 1: Imidazol-1-yl-acetic acid hydrochloride This compound lacks the 2-phenyl substituent. The data provides insight into the signals expected from the imidazolyl-acetic acid core.
Table 1: Spectroscopic Data for Imidazol-1-yl-acetic acid hydrochloride [1]
| Technique | Data |
| ¹H NMR (300 MHz, D₂O) | δ 5.1 (s, 3H, -CH₂- + HCl), 7.5 (br s, 2H, imidazole CH), 8.7 (s, 1H, imidazole CH) |
| ¹³C NMR (75 MHz, D₂O) | δ 52.7, 122.4, 125.9, 138.8, 172.8 |
| IR (cm⁻¹) | 3175, 3125, 3064, 2945, 2869, 2524, 2510, 1732 (C=O), 1581, 1547, 1403, 1223, 1193, 1081, 780, 650 |
| Mass Spec. (m/z) | 127.0 [M+1, 100%] |
Analog 2: 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetic Acid This analog features a fluorophenyl group at the 2-position and a fused benzene ring, forming a benzimidazole core. The ¹H NMR data can suggest the chemical shifts for the N-CH₂-COOH protons and the protons of the phenyl ring system.
Table 2: ¹H NMR Data for 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetic Acid [2]
| Technique | Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.76–7.71 (m, 2H), 7.68–7.64 (m, 1H), 7.57–7.53 (m, 1H), 7.41–7.35 (m, 2H), 7.28–7.20 (m, 2H), 5.06 (s, 2H, -CH₂-) |
General Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data discussed.
2.1 NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of organic compounds.
-
Sample Preparation: A sample of approximately 5-10 mg is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer).
2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups within a molecule.
-
Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
2.3 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like electrospray ionization (ESI).
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum shows the relative abundance of each ion.
Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.
References
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers and availability of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid, including its commercial availability, potential synthesis methodologies, and a discussion of the known biological activities of related compounds. This document is intended to serve as a valuable resource for researchers interested in utilizing this compound in their scientific endeavors.
Commercial Availability
This compound and its salts are available from several commercial suppliers. The primary Chemical Abstracts Service (CAS) number for the parent compound is 842958-44-5. Researchers are advised to confirm the purity and specifications with the respective suppliers before procurement.
| Supplier | Product Name | Catalog Number | Notes |
| Sigma-Aldrich | (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate | AldrichCPR | Sold as the acetate salt.[1] |
| BLDpharm | This compound | - | CAS No. 842958-44-5. |
| MolCore | This compound | - | CAS No. 842958-44-5. |
| AA BLOCKS, INC. | This compound | AABH97CD65E9 | CAS No. 842958-44-5. |
| Career Henan Chemical Co. | 2-(2-phenylimidazol-1-yl)acetic acid | - | CAS No. 842958-44-5. |
| Matrix Scientific | (2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride | - | Sold as the hydrochloride salt. |
Synthesis Protocols
General Experimental Protocol for N-Alkylation of Imidazoles
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized by a qualified medicinal chemist.
Reaction Scheme:
Caption: General synthesis workflow for this compound.
Step 1: N-Alkylation of 2-phenyl-1H-imidazole
-
To a solution of 2-phenyl-1H-imidazole in a suitable organic solvent (e.g., ethyl acetate, DMF), add a base such as powdered potassium carbonate.
-
To this suspension, add a haloacetic acid ester (e.g., tert-butyl chloroacetate or benzyl 2-chloroacetate) at room temperature.
-
The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
-
After cooling, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated under reduced pressure to yield the crude ester intermediate.
Step 2: Hydrolysis of the Ester Intermediate
-
The crude ester intermediate is dissolved in a suitable solvent.
-
An aqueous acid solution (e.g., hydrochloric acid) is added to the solution.
-
The mixture is heated and stirred for a period sufficient to achieve complete hydrolysis, as monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product may precipitate. The product can then be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Biological Activity and Signaling Pathways
There is currently no specific information available in the surveyed literature regarding the biological activity or the signaling pathways associated with this compound.
However, the imidazole moiety is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of imidazole have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:
-
Antifungal
-
Antibacterial
-
Antiprotozoal
-
Anti-inflammatory
-
Analgesic
-
Anticancer
Furthermore, compounds containing a 2-phenyl-1H-benzo[d]imidazole scaffold have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. While this does not directly implicate this compound, it highlights a potential area of investigation for this class of compounds.
Given the lack of specific data, the following diagram represents a logical workflow for the initial biological screening of this compound.
Caption: A logical workflow for the biological evaluation of this compound.
Researchers are encouraged to perform broad-spectrum biological screening to elucidate the potential therapeutic applications of this compound. Based on the activities of related imidazole derivatives, initial assays could focus on antimicrobial, anti-inflammatory, and anticancer properties.
References
An In-depth Technical Guide on the Safety and Handling of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid and Its Derivatives
Introduction
2-(2-phenyl-1H-imidazol-1-yl)acetic acid is a heterocyclic compound containing an imidazole ring, a phenyl group, and an acetic acid moiety. While specific toxicological and safety data for this compound is limited, information on its salts and structurally similar molecules provides essential insights into its potential hazards and the necessary precautions for safe handling. This guide summarizes the available safety information, outlines general handling procedures, and provides emergency measures.
Hazard Identification and Classification
Based on the data for its acetate and hydrochloride salts, this compound and its derivatives are classified as hazardous. The primary hazards identified are:
-
Acute Oral Toxicity : The acetate salt is classified as Acute Toxicity Category 3 (Oral), indicating that it can be harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation.[2]
-
Serious Eye Irritation/Damage : Causes serious eye irritation.[2]
-
Respiratory Irritation : May cause respiratory irritation.[2]
GHS Pictograms (based on salts):
-
GHS06 (Toxic)[1]
-
GHS07 (Harmful/Irritant)
Signal Word: Danger[1]
Quantitative Safety Data Summary
The following table summarizes the available safety information for the salts of this compound.
| Hazard Classification | (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate[1] | (2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride[3] |
| GHS Classification | Acute Tox. 3 Oral (H301) | Irritant |
| Signal Word | Danger | Warning |
| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] | Irritant |
| Precautionary Statements | P261, P264, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2] | Not specified |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Due to the lack of specific experimental protocols for this compound, a general protocol for handling potentially hazardous solid chemical compounds should be followed.
Workflow for Safe Handling of Chemical Compounds:
Caption: General workflow for safely handling chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are compatible with the substance and any solvents being used.[2]
-
Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing dust or fumes.[2] Wash hands thoroughly after handling.[2] Use only in a well-ventilated area.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Store locked up.[2]
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Obtain immediate medical aid.[2] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[2] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 4. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[2]
-
Methods for Cleaning Up: For small spills of solid material, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust. For larger spills, prevent further leakage or spillage if it is safe to do so.
Disposal Considerations
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility. Do not allow the material to enter drains or waterways.[2]
Physicochemical Properties
Limited experimental data is available for the free acid. The following table includes information for related compounds.
| Property | Value (for related compounds) |
| Molecular Formula | C11H10N2O2 (for the free acid) |
| Molecular Weight | 202.21 g/mol (for the free acid) |
| Form | Solid (for the acetate salt)[1] |
| Melting Point | 258°C (for Imidazol-1-yl-acetic acid)[5] |
| Boiling Point | 392.1°C at 760 mmHg (for Imidazol-1-yl-acetic acid)[5] |
| Solubility | No data available. |
Stability and Reactivity
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Conditions to Avoid: No specific data is available. General recommendations include avoiding dust formation, excess heat, and moisture.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are generally incompatible with similar compounds.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.
Toxicological Information
No specific toxicological studies for this compound were found. The primary known hazard is acute oral toxicity, based on data for the acetate salt.[1] The irritant properties are also noted for its salts.[2][3] Long-term health effects have not been evaluated.
Conclusion
While a comprehensive safety profile for this compound is not available, the data from its salts and related compounds indicate that it should be handled with care. It is essential to use appropriate personal protective equipment, work in a well-ventilated area, and follow standard laboratory safety protocols. All personnel handling this compound should be trained in its potential hazards and the necessary safety precautions.
References
- 1. (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(2-PHENYL-1H-BENZO[D]IMIDAZOL-1-YL)ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. file.medchemexpress.com [file.medchemexpress.com]
In-Vitro Studies of 2-(2-phenyl-1H-imidazol-1-yl)acetic Acid: A Review of Available Data
A comprehensive search for preliminary in-vitro studies concerning 2-(2-phenyl-1H-imidazol-1-yl)acetic acid has revealed a significant lack of publicly available research data for this specific compound. While the broader class of imidazole-containing compounds has been the subject of extensive scientific investigation for a wide range of biological activities, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents, specific experimental data for this compound is not present in the reviewed literature.
The conducted searches yielded information on a variety of structurally related but distinct molecules. These include derivatives of imidazol-1-yl-acetic acid with different substituents on the imidazole ring or modifications to the phenyl group, as well as more complex congeners. For instance, studies were found for compounds such as 1-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles, which possess a significantly different chemical scaffold. Similarly, research on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives and imidazol-1-yl-acetic acid hydrochloride (a key intermediate in the synthesis of Zoledronic acid) is available, but these compounds do not share the precise structure of this compound.
The absence of specific in-vitro data, including quantitative results, detailed experimental protocols, and associated signaling pathways, for this compound prevents the creation of a detailed technical guide as requested. The core requirements of data presentation in structured tables and visualization of experimental workflows and signaling pathways cannot be fulfilled without foundational research to draw upon.
It is important to note that the lack of published data does not necessarily indicate a lack of biological activity for this compound. It may be that this compound has not yet been a focus of in-vitro screening efforts, or the results of such studies have not been made publicly available.
For researchers, scientists, and drug development professionals interested in this specific molecule, the current landscape suggests an opportunity for novel investigation. Future research could involve the synthesis of this compound followed by a comprehensive in-vitro screening cascade to elucidate its potential biological activities and mechanisms of action. Such studies would be foundational in determining its potential as a therapeutic agent.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-phenyl-1H-imidazol-1-yl)acetic acid is a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound. The synthesis involves the initial formation of the 2-phenylimidazole core via the Radziszewski reaction, followed by N-alkylation with an ethyl haloacetate and subsequent hydrolysis to yield the final carboxylic acid product.
Overall Reaction Scheme
The synthesis is comprised of two primary stages:
-
Step 1: Synthesis of 2-Phenylimidazole This step utilizes the Radziszewski reaction, a classic method for imidazole synthesis, by condensing benzaldehyde, glyoxal, and ammonium acetate.[1][2]
-
Step 2: Synthesis of this compound This involves the N-alkylation of the synthesized 2-phenylimidazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 2-Phenylimidazole
This procedure is adapted from the well-established Radziszewski imidazole synthesis.[1][2][3] It involves the one-pot condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source.
Materials:
-
Benzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 eq), glyoxal (40% aq. solution, 1.0 eq), and ammonium acetate (2.0-2.5 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any residual acetic acid and ammonium salts.
-
Recrystallize the crude 2-phenylimidazole from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
Dry the purified crystals under vacuum.
Step 2: Synthesis of this compound
This step involves the N-alkylation of the 2-phenylimidazole intermediate followed by ester hydrolysis.
Part A: Synthesis of Ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate
Materials:
-
2-Phenylimidazole (from Step 1)
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry three-neck round-bottom flask under an inert atmosphere, add 2-phenylimidazole (1.0 eq) and anhydrous DMF or acetonitrile.
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl chloroacetate (1.1-1.2 eq) to the reaction mixture.
-
Heat the mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material (2-phenylimidazole) is consumed.
-
After cooling, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
Part B: Hydrolysis to this compound
Materials:
-
Ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate (from Part A)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M or 2M
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Dissolve the crude ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate in a mixture of methanol (or THF) and water.
-
Add sodium hydroxide or lithium hydroxide (1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-8 hours, or until TLC indicates complete consumption of the ester.
-
Remove the organic solvent (methanol or THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and carefully acidify to a pH of approximately 4-5 by the dropwise addition of 1M HCl. This will cause the carboxylic acid product to precipitate.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes. Note that yields are highly dependent on reaction scale and purification efficiency.
Table 1: Reaction Conditions for Step 1: Synthesis of 2-Phenylimidazole
| Parameter | Value | Reference |
| Reactants | Benzaldehyde, Glyoxal, Ammonium Acetate | [2] |
| Solvent | Glacial Acetic Acid | [2] |
| Temperature | 100-120 °C (Reflux) | |
| Reaction Time | 2-4 hours | |
| Typical Yield | 70-85% | [2] |
Table 2: Reaction Conditions for Step 2: N-Alkylation and Hydrolysis
| Parameter | Value | Reference |
| N-Alkylation | ||
| Substrate | 2-Phenylimidazole | |
| Alkylating Agent | Ethyl Chloroacetate | [4] |
| Base | K₂CO₃ | [4][5] |
| Solvent | DMF or CH₃CN | [4][5] |
| Temperature | 50-60 °C | |
| Reaction Time | 12-24 hours | [5] |
| Hydrolysis | ||
| Base | NaOH or LiOH | |
| Solvent | Methanol/Water or THF/Water | |
| Temperature | Room Temperature | |
| Reaction Time | 4-8 hours | |
| Overall Yield (from 2-phenylimidazole) | 60-75% |
Visualizations
The following diagrams illustrate the logical workflow of the synthesis protocol.
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified reaction pathway showing key transformations.
References
Application of Imidazole Derivatives in Anti-Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. Various derivatives of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid and other substituted imidazoles have emerged as promising candidates in anti-cancer research. These compounds exert their cytotoxic effects through diverse mechanisms of action, including the disruption of microtubule dynamics, inhibition of key enzymes like topoisomerases, and modulation of critical signaling pathways that govern cell survival and proliferation. This document provides detailed application notes, experimental protocols, and visual representations of key processes to guide researchers in the investigation of imidazole-based compounds as potential anti-cancer agents.
Application Notes
Imidazole derivatives represent a broad class of compounds with significant potential in oncology. Their structural versatility allows for the fine-tuning of their biological activity, leading to the development of potent and selective anti-cancer agents. Several distinct mechanisms of action have been identified for different classes of imidazole-containing compounds.
1. Microtubule Destabilizing Agents: A significant number of imidazole derivatives exhibit potent anti-cancer activity by interfering with tubulin polymerization.[1][2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport.[1] By binding to tubulin, these compounds inhibit its polymerization into microtubules, leading to a cascade of events including cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2][4] This mechanism is shared by well-established chemotherapeutic agents, highlighting the therapeutic potential of imidazole-based tubulin inhibitors.
2. Topoisomerase Inhibitors: DNA topoisomerases are vital enzymes that regulate the topology of DNA during replication, transcription, and recombination.[1][5] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[6] Certain imidazole derivatives have been identified as potent inhibitors of topoisomerase I or II, making them attractive candidates for cancer therapy.[1][5][7] The ability of these compounds to interfere with DNA maintenance machinery underscores their potential as effective cytotoxic agents.
3. Kinase Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[8] Several trisubstituted-imidazole derivatives have been shown to induce apoptosis in cancer cells by effectively targeting and inhibiting this oncogenic pathway.[8] By blocking the pro-survival signals transmitted through this cascade, these compounds can selectively induce cell death in malignant cells.
Quantitative Data Presentation
The following tables summarize the cytotoxic activity of various imidazole derivatives against a panel of human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxicity of Imidazole-Thiazole Conjugates
| Compound | HeLa (Cervical) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| 4g | - | - | 0.92 | - | - | [2] |
| 4h | - | - | 0.78 | - | - | [2] |
Table 2: Cytotoxicity of Imidazole-Chalcone Derivatives
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MCF-7/MX (Resistant Breast) IC50 (µM) | HEPG2 (Liver) IC50 (µM) | Reference |
| 9g | 7.05 - 63.43 | 7.05 - 63.43 | 7.05 - 63.43 | 7.05 - 63.43 | [4] |
| 9j' | 7.05 - 63.43 | 7.05 - 63.43 | 7.05 - 63.43 | 7.05 - 63.43 | [4] |
Table 3: Cytotoxicity of 2-substituted-N-phenylacetamide Derivatives
| Compound | HT-29 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| 11 | Significant Cytotoxicity | Significant Cytotoxicity | [9] |
| 12 | Significant Cytotoxicity | Significant Cytotoxicity | [9] |
| 13 | Significant Cytotoxicity | Significant Cytotoxicity | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel imidazole derivatives.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.[10]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the imidazole derivative at the desired concentration and for the appropriate time. Include untreated control cells.
-
Harvest the cells (for adherent cells, use gentle trypsinization) and collect them by centrifugation at 300 x g for 5 minutes.[12]
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10⁵ cells/500 µL.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analyze the cells by flow cytometry within 1 hour. Use the FITC signal detector (usually FL1) for Annexin V-FITC and the phycoerythrin emission signal detector (usually FL2 or FL3) for PI.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14]
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[14]
-
Flow cytometer
Procedure:
-
Treat cells with the imidazole derivative and harvest as described for the apoptosis assay.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).[14]
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.[14]
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.[1][4]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[4]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[4]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[15]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Wash the membrane three times with TBST for 10-15 minutes each.[15]
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[4]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for evaluating the anti-cancer activity of imidazole derivatives.
Caption: Simplified intrinsic apoptosis signaling pathway induced by imidazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole derivatives.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. benchchem.com [benchchem.com]
Application Notes: 2-(2-phenyl-1H-imidazol-1-yl)acetic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid as an enzyme inhibitor, with a focus on its hypothesized role in targeting 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The protocols and data presented are based on methodologies established for structurally similar imidazole-based inhibitors and serve as a guide for investigating this specific compound.
Introduction
Imidazole derivatives are a well-established class of compounds in medicinal chemistry, known for their versatile biological activities. The core imidazole scaffold can be functionalized to interact with a variety of biological targets, including enzymes and receptors. The compound this compound features a 2-phenyl-1H-imidazole core, which has been identified as a privileged scaffold for designing inhibitors of several enzymes. Notably, derivatives of 2-phenyl-1H-benzo[d]imidazole have demonstrated inhibitory activity against 17β-HSD10, an enzyme linked to the pathology of Alzheimer's disease through its interaction with amyloid-beta (Aβ) protein.[1] Therefore, this compound is a compound of significant interest for its potential as a therapeutic agent.
Hypothesized Mechanism of Action
It is postulated that this compound acts as an inhibitor of 17β-HSD10. This enzyme is known to bind to amyloid-beta, contributing to its neurotoxicity. By inhibiting 17β-HSD10, the compound could potentially disrupt this interaction and mitigate the downstream pathological effects of Aβ accumulation in the brain. The proposed mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the binding of its natural substrates.
Potential Therapeutic Applications
-
Alzheimer's Disease: By inhibiting 17β-HSD10, this compound could represent a novel therapeutic strategy for Alzheimer's disease.[1]
-
Other Neurodegenerative Diseases: The role of 17β-HSD10 in other neurodegenerative conditions warrants further investigation, suggesting broader potential applications.
-
Anti-diabetic: Structurally related 2-phenyl-1H-benzo[d]imidazole derivatives have shown potent α-glucosidase inhibitory activity, indicating a potential application in diabetes treatment.[2]
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against 17β-HSD10, based on typical values observed for similar inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Cytotoxicity (HepaRG cells, IC50 > µM) |
| This compound (Example) | 17β-HSD10 | 2.5 ± 0.4 | Competitive | >100 |
| Positive Control (17β-HSD10-IN-1) | 17β-HSD10 | 1.2 ± 0.2 | Competitive | >100 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for N-alkylation of imidazoles.[3][4][5]
Materials:
-
2-phenyl-1H-imidazole
-
tert-Butyl chloroacetate
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Titanium tetrachloride (TiCl4)
-
Dichloromethane
-
Isopropyl alcohol
-
Hydrochloric acid
Procedure:
-
N-Alkylation: To a solution of 2-phenyl-1H-imidazole in ethyl acetate, add powdered K2CO3 followed by tert-butyl chloroacetate. Reflux the mixture for 10-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, quench the reaction with cold water and separate the ethyl acetate layer. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tert-butyl 2-(2-phenyl-1H-imidazol-1-yl)acetate.
-
Ester Cleavage: Dissolve the crude ester in dichloromethane and cool to -15°C. Slowly add titanium tetrachloride dropwise. Stir the mixture at -5 to 0°C for 2 hours.
-
Hydrolysis and Precipitation: Add isopropyl alcohol at low temperature, followed by stirring at room temperature. Add additional isopropyl alcohol to precipitate the product. Filter the solid and wash with cold isopropyl alcohol to yield this compound hydrochloride.
In Vitro 17β-HSD10 Inhibition Assay
This protocol is adapted from methods used for screening inhibitors of 17β-HSD10.[1]
Materials:
-
Recombinant human 17β-HSD10 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (NAD+)
-
This compound (test compound)
-
Positive control inhibitor (e.g., 17β-HSD10-IN-1)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the test compound or control.
-
Initiate the reaction by adding the 17β-HSD10 enzyme.
-
Add the substrate (estradiol) to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the increase in NADH fluorescence or absorbance at 340 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay
This protocol is to assess the cytotoxicity of the compound against a relevant cell line, such as HepaRG.[1]
Materials:
-
HepaRG cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
This compound
-
MTT reagent
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HepaRG cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value for cytotoxicity.
Signaling Pathway
The following diagram illustrates the hypothesized role of this compound in the context of Alzheimer's disease pathology.
Conclusion
This compound presents a promising scaffold for the development of novel enzyme inhibitors, particularly for 17β-HSD10. The provided protocols and conceptual framework offer a starting point for the comprehensive evaluation of this compound's therapeutic potential. Further studies, including detailed enzyme kinetics, in vivo efficacy, and safety profiling, are necessary to fully elucidate its pharmacological properties.
References
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. ajgreenchem.com [ajgreenchem.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid
Introduction
2-(2-phenyl-1H-imidazol-1-yl)acetic acid is a molecule of interest in pharmaceutical research and development due to its structural similarity to other biologically active imidazole-containing compounds. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic and ionizable compounds, making it well-suited for this analyte. This application note presents a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Physicochemical Properties
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below. These conditions were developed based on the analysis of similar imidazole derivatives.[4][5][6]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm and 254 nm |
| Run Time | 15 minutes |
Method Performance
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
| Parameter | Result |
| Retention Time | Approximately 6.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Protocol
This section provides a detailed step-by-step protocol for the analysis of this compound using the HPLC method described above.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials with septa
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phases
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of ultrapure water. Mix well and fill to the mark with ultrapure water. Sonicate for 10 minutes to degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Mix well and fill to the mark with acetonitrile. Sonicate for 10 minutes to degas.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at initial gradient conditions, e.g., 80% A and 20% B) to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
4. Sample Preparation
-
For Bulk Drug Substance: Accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
-
For Formulation Analysis: The sample preparation will depend on the dosage form. For example, for tablets, a representative number of tablets should be crushed, and a portion of the powder equivalent to a single dose should be extracted with a suitable solvent (e.g., methanol). The extract should then be filtered and diluted with the mobile phase.
-
For Biological Matrices (e.g., Plasma): Protein precipitation is a common method.[7] To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.
5. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, run the gradient program as described in the chromatographic conditions table.
-
Allow the column to re-equilibrate at the initial conditions for at least 3 minutes before the next injection.
6. Data Analysis
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original sample by applying the appropriate dilution factors.
Visualizations
References
- 1. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. How does imidazole affect my quantitation of protein? [qiagen.com]
- 4. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-phenyl-1H-imidazol-1-yl)acetic acid in Medicinal Chemistry
Introduction
2-(2-phenyl-1H-imidazol-1-yl)acetic acid is a heterocyclic carboxylic acid derivative belonging to the broader class of phenyl-imidazole compounds. While specific research on this exact molecule is limited, its structural motifs are present in a variety of biologically active compounds. The imidazole ring is a key component in many pharmaceuticals, known for its ability to engage in various biological interactions. The phenyl group and the acetic acid side chain offer opportunities for functional modifications to modulate pharmacokinetic and pharmacodynamic properties. This document outlines the potential applications of this compound and its derivatives in medicinal chemistry and provides detailed protocols for relevant biological assays.
Potential Therapeutic Applications
Based on the biological activities observed in structurally related compounds, derivatives of this compound are promising candidates for development in several therapeutic areas:
-
Antifungal Agents: The 2-phenyl-1H-imidazole core is a key pharmacophore in several antifungal drugs. These compounds typically function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have demonstrated potent antifungal activity against various Candida species.[1][2]
-
Anticonvulsant Agents: Diarylimidazole derivatives have been identified as potential anticonvulsants. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure test.[3][4][5] The proposed mechanism for some of these derivatives involves the inhibition of voltage-gated sodium channels.[3]
-
Enzyme Inhibitors: The 2-phenyl-imidazole scaffold has been utilized to design inhibitors for various enzymes implicated in disease.
-
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibitors: Derivatives of 2-phenyl-1H-benzo[d]imidazole have been synthesized and shown to inhibit 17β-HSD10, an enzyme linked to Alzheimer's disease.
-
Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors: Complex derivatives containing a phenyl-imidazole moiety have been investigated as inhibitors of DGat-1, a key enzyme in triglyceride synthesis, making them potential therapeutics for metabolic disorders.
-
Data Presentation
The following tables summarize quantitative data for derivatives structurally related to this compound.
Table 1: Antifungal Activity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives [1][2]
| Compound | Fungal Strain | MIC (µg/mL) |
| (-)-6a | Candida krusei | - |
| (-)-6b | Candida krusei | - |
| 6c | Candida albicans | 1.7 ± 1.4 |
| non-albicans Candida spp. | 1.9 ± 2.0 | |
| (-)15 | Candida parapsilosis | 0.08 |
| Candida albicans | 0.125 | |
| Candida krusei | 0.125 | |
| Candida tropicalis | 0.27 | |
| 19 | Candida glabrata | 0.25 |
| Fluconazole | Candida krusei | - |
Table 2: Anticonvulsant Activity of 2,4-Diarylimidazole Derivatives in the MES Test [3][4]
| Compound | ED₅₀ (mg/kg) | 95% Confidence Interval | Protective Index (PI = TD₅₀/ED₅₀) |
| 10 | 61.7 | (45.3–84.1) | 2.1 |
| 13 | 46.8 | (36.1–60.6) | >3.6 |
| 17 | 129.5 | (101.3–165.5) | >3.6 |
| 20 | 136.7 | (106.3–175.7) | >3.6 |
Experimental Protocols
1. Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Fungal isolates (e.g., Candida albicans, Candida krusei)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum: a. Subculture the fungal isolate on a suitable agar plate and incubate for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL). d. Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final concentration of 1-5 x 10³ CFU/mL.
-
Preparation of Drug Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilution. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plate at 35°C for 24-48 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity or use a microplate reader to measure absorbance. b. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
2. Protocol for Maximal Electroshock (MES) Seizure Test in Mice
This protocol is a standard preclinical model for evaluating the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
Materials:
-
Test compound
-
Male ICR mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Animal restrainers
Procedure:
-
Animal Preparation: a. Acclimatize mice to the laboratory environment for at least 3 days before the experiment. b. House animals with free access to food and water. c. On the day of the experiment, weigh the mice and divide them into groups.
-
Drug Administration: a. Dissolve or suspend the test compound in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80). b. Administer the compound to the test groups via intraperitoneal (i.p.) or oral (p.o.) route. Administer the vehicle to the control group. c. Allow for a predetermined period for drug absorption (e.g., 30-60 minutes).
-
MES Induction: a. Apply a drop of topical anesthetic to the corneas of each mouse. b. Place the corneal electrodes on the eyes. c. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation and Endpoint: a. Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. b. The abolition of the tonic hindlimb extension is considered protection. c. Record the number of protected animals in each group.
-
Data Analysis: a. Calculate the percentage of protection for each dose. b. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.[6]
Visualizations
Caption: A generalized workflow for the discovery and preclinical evaluation of novel phenyl-imidazole derivatives.
Caption: Proposed mechanism of action for antifungal 2-phenyl-1H-imidazole derivatives targeting CYP51.
References
- 1. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Biological Activity of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] This document provides a comprehensive guide to the experimental setups for evaluating the biological activities of novel imidazole derivatives, complete with detailed protocols for key assays and visualizations of relevant signaling pathways and workflows. The structural characteristics of the imidazole ring, featuring three carbons and two nitrogen atoms, facilitate multiple interactions with biological targets like enzymes and receptors.[1][5]
Anticancer Activity Evaluation
Imidazole derivatives have demonstrated significant potential in oncology by targeting various mechanisms involved in cancer progression.[6] These mechanisms include the inhibition of key enzymes like receptor tyrosine kinases, modulation of signaling pathways, and induction of apoptosis.[6]
In Vitro Cytotoxicity Assays
A primary step in evaluating anticancer potential is to determine the cytotoxic effects of the imidazole derivatives on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
1.1.1. MTT Assay Protocol
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals in living cells.[7][8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2][3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation:
| Imidazole Derivative | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 | 48 | 10.22[11] |
| Derivative B | A549 | 48 | 2.2[11] |
| Erlotinib (Control) | A549 | 48 | 0.45[12] |
In Vivo Antitumor Activity
Promising compounds from in vitro studies should be further evaluated in in vivo animal models to assess their antitumor efficacy and systemic toxicity.[13][14]
1.2.1. Xenograft Tumor Model Protocol
This model involves the transplantation of human tumor cells into immunodeficient mice.[13][14]
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cells (e.g., A549)
-
Imidazole derivative formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly divide the mice into treatment and control groups. Administer the imidazole derivative (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a certain size, or after a predetermined treatment period. At the endpoint, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Imidazole Derivative C (10 mg/kg) | 750 ± 100 | 50 |
| Positive Control Drug | 450 ± 80 | 70 |
Workflow for Anticancer Activity Evaluation
Caption: Workflow for anticancer evaluation of imidazole derivatives.
Signaling Pathway: EGFR Inhibition
Many imidazole derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[2][3] Inhibition of EGFR blocks downstream signaling cascades, leading to reduced tumor growth.
Caption: EGFR signaling pathway inhibited by imidazole derivatives.
Antimicrobial Activity Evaluation
Imidazole derivatives are known for their broad-spectrum antimicrobial properties, making them promising candidates for new antibiotics and antifungal agents.[5][12]
In Vitro Antimicrobial Susceptibility Testing
2.1.1. Agar Disk Diffusion (Kirby-Bauer) Test
This is a qualitative method to assess the susceptibility of bacteria to the imidazole derivatives.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates[5]
-
Sterile paper disks (6 mm)
-
Imidazole derivatives
-
Standard antibiotic disks (positive control)
-
Solvent control disks (negative control)
-
0.5 McFarland turbidity standard[5]
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[5]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the imidazole derivative onto the agar surface. Also, place the positive and negative control disks. Ensure disks are at least 24 mm apart.[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.[14] A larger zone indicates greater susceptibility.
Data Presentation:
| Imidazole Derivative | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Derivative D | 30 | 18 | 15 |
| Ciprofloxacin (Control) | 5 | 25 | 30 |
| DMSO (Control) | - | 0 | 0 |
2.1.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][15]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Imidazole derivatives
-
Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the imidazole derivative in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.[16] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17]
Data Presentation:
| Imidazole Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative E | 8 | 16 |
| Vancomycin (Control) | 1 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Workflow for Antimicrobial Activity Evaluation
Caption: Workflow for antimicrobial evaluation of imidazole derivatives.
Anti-inflammatory Activity Evaluation
Imidazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX) and p38 MAP kinase.[6][18]
In Vivo Anti-inflammatory Assay
3.1.1. Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to screen for acute anti-inflammatory activity.[7][19]
Materials:
-
Wistar rats
-
Imidazole derivative formulation
-
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
-
Animal Dosing: Administer the imidazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the rats (e.g., orally or intraperitoneally). The control group receives the vehicle.
-
Edema Induction: After a set time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7][11]
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7][11][21]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Imidazole Derivative F | 20 | 45.5 |
| Indomethacin (Control) | 10 | 58.2 |
Signaling Pathway: COX-2 Inhibition
Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. Imidazole derivatives can selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[18][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. benthamscience.com [benthamscience.com]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism <i>via</i> epidermal gr… [ouci.dntb.gov.ua]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
Application Notes and Protocols for the Characterization of Novel 2-(2-phenyl-1H-imidazol-1-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of novel derivatives of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid. This class of compounds holds significant potential for therapeutic applications, and a thorough understanding of their physicochemical properties and biological activities is crucial for further development. The following sections detail the key analytical techniques and biological assays necessary for their complete characterization.
Physicochemical Characterization
A fundamental step in the evaluation of any novel chemical entity is the comprehensive determination of its physical and chemical properties. This includes structural elucidation, purity assessment, and the determination of key physicochemical parameters.
Structural Elucidation
The precise chemical structure of each novel derivative must be unequivocally determined. A combination of spectroscopic techniques is essential for this purpose.
Table 1: Representative Spectroscopic Data for a Novel Derivative (Example: 2-(2-(4-chlorophenyl)-1H-imidazol-1-yl)acetic acid)
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ, ppm) | 7.50-7.80 (m, 4H, Ar-H), 7.20 (s, 1H, Imidazole-H), 7.10 (s, 1H, Imidazole-H), 5.10 (s, 2H, CH₂), 13.0 (br s, 1H, COOH) |
| ¹³C NMR | Chemical Shift (δ, ppm) | 170.5 (C=O), 145.0 (C-Ar), 135.0 (C-Cl), 130.0 (Ar-CH), 129.0 (Ar-CH), 128.0 (Imidazole-CH), 120.0 (Imidazole-CH), 50.0 (CH₂) |
| Mass Spec. | m/z (ESI+) | 251.05 [M+H]⁺ |
| FT-IR | Wavenumber (cm⁻¹) | 3400-2500 (br, O-H), 1710 (s, C=O), 1600 (m, C=C), 1500 (m, C=N), 1100 (s, C-Cl) |
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or a Time-of-Flight (TOF) analyzer to obtain accurate mass measurements for elemental composition determination.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions.
Purity Determination
Assessing the purity of the synthesized derivatives is critical for accurate biological evaluation. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
Table 2: HPLC Purity Analysis of Novel Derivatives
| Derivative | Retention Time (min) | Purity (%) |
| Compound A | 5.2 | >98 |
| Compound B | 6.8 | >99 |
| Compound C | 4.5 | >97 |
-
Instrumentation: Utilize an HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the imidazole chromophore absorbs, typically around 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for injection (e.g., 10 µg/mL).
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Biological Activity and Mechanism of Action
Understanding the biological effects of these novel derivatives is paramount. This involves screening for potential therapeutic activities and elucidating the underlying mechanisms of action. Imidazole-containing compounds are known to exhibit a range of biological activities, including antifungal and anticonvulsant effects.
Antifungal Activity
Many imidazole-based compounds function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.
Table 3: In Vitro Antifungal Activity of Novel Derivatives against Candida albicans
| Derivative | MIC₅₀ (µg/mL) |
| Compound A | 8 |
| Compound B | 4 |
| Compound C | 16 |
| Fluconazole (Control) | 2 |
-
Microorganism: Use a standardized inoculum of the test fungus (e.g., Candida albicans).
-
Assay Medium: Prepare a suitable broth medium (e.g., RPMI-1640).
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by novel this compound derivatives.
Anticonvulsant Activity
Some imidazole derivatives have shown potential as anticonvulsant agents, often through modulation of the GABAergic system. The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA).[1]
The following workflow outlines the process for evaluating the anticonvulsant properties of the novel derivatives.
Novel derivatives may enhance GABAergic neurotransmission, leading to a reduction in neuronal excitability.
Conclusion
The characterization of novel this compound derivatives requires a multi-faceted approach, combining robust analytical chemistry techniques with relevant biological assays. The protocols and data presented herein provide a framework for the systematic evaluation of these promising compounds, facilitating the identification of lead candidates for further drug development.
References
Application Notes and Protocols for Cell-Based Assays Using 2-(2-phenyl-1H-imidazol-1-yl)acetic acid
For Research Use Only.
Introduction
2-(2-phenyl-1H-imidazol-1-yl)acetic acid is a novel small molecule inhibitor with potential applications in oncological research. These application notes provide a comprehensive overview of the protocols for characterizing the effects of this compound on cancer cells. The methodologies detailed below are intended for researchers, scientists, and drug development professionals to assess the compound's impact on cell viability, apoptosis, cell cycle progression, and its mechanism of action on a key signaling pathway. Cell-based assays are crucial for evaluating the biological activity of a compound in a physiologically relevant context, offering insights into its potential as a therapeutic agent.
Hypothetical Mechanism of Action
For the purpose of these protocols, we will hypothesize that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. The following assays are designed to test this hypothesis.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the effect of a small molecule inhibitor on cell growth and survival.[1] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[1] Incubate the plate for 48-72 hours.[1]
-
Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Data Acquisition: Carefully remove the medium and add 100 µL of DMSO to each well to solubilize the formazan crystals.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cell Viability
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{X.XX ± X.XX} |
| 0.1 | 95.2 ± 3.8 | ||
| 1 | 75.6 ± 5.1 | ||
| 10 | 48.9 ± 2.9 | ||
| 50 | 21.3 ± 1.5 | ||
| 100 | 8.7 ± 0.9 | ||
| A549 | 0 (Vehicle) | 100 ± 5.2 | \multirow{6}{}{Y.YY ± Y.YY} |
| 0.1 | 98.1 ± 4.3 | ||
| 1 | 82.4 ± 3.7 | ||
| 10 | 55.1 ± 4.2 | ||
| 50 | 28.9 ± 2.1 | ||
| 100 | 12.5 ± 1.3 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the compound.
Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Presentation: Apoptosis Analysis
| Cell Line | Treatment | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) | % Total Apoptosis (Mean ± SD) |
| MCF-7 | Vehicle | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Compound (IC50) | 15.8 ± 1.2 | 10.2 ± 0.9 | 26.0 ± 2.1 | |
| Compound (2x IC50) | 25.4 ± 2.1 | 18.7 ± 1.5 | 44.1 ± 3.6 | |
| A549 | Vehicle | 1.8 ± 0.4 | 1.1 ± 0.2 | 2.9 ± 0.6 |
| Compound (IC50) | 12.5 ± 1.1 | 8.9 ± 0.7 | 21.4 ± 1.8 | |
| Compound (2x IC50) | 22.1 ± 1.9 | 15.3 ± 1.3 | 37.4 ± 3.2 |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after compound treatment.
Protocol: Propidium Iodide Staining
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.
Data Presentation: Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| MCF-7 | Vehicle | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| Compound (IC50) | 78.9 ± 4.2 | 10.1 ± 1.1 | 11.0 ± 1.3 | |
| A549 | Vehicle | 58.7 ± 2.9 | 25.1 ± 2.2 | 16.2 ± 1.7 |
| Compound (IC50) | 72.3 ± 3.8 | 15.4 ± 1.6 | 12.3 ± 1.4 |
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation levels of key proteins in a signaling pathway, which can elucidate the compound's mechanism of action.
Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin). Follow this with incubation with HRP-conjugated secondary antibodies.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation: Protein Expression Levels
| Target Protein | Treatment | Relative Protein Expression (Normalized to Loading Control; Mean ± SD) |
| p-Akt (Ser473) | Vehicle | 1.00 ± 0.12 |
| Compound (IC50) | 0.35 ± 0.08 | |
| Total Akt | Vehicle | 1.00 ± 0.10 |
| Compound (IC50) | 0.98 ± 0.09 | |
| p-mTOR (Ser2448) | Vehicle | 1.00 ± 0.15 |
| Compound (IC50) | 0.42 ± 0.07 | |
| Total mTOR | Vehicle | 1.00 ± 0.11 |
| Compound (IC50) | 1.02 ± 0.13 |
Visualizations
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for compound characterization.
References
Application Notes and Protocols for 2-Phenyl-1H-Imidazole Derivatives in Alzheimer's Disease Research
Disclaimer: Initial research did not yield specific studies on the direct application of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid in Alzheimer's disease. However, significant research has been conducted on a closely related class of compounds, 2-phenyl-1H-benzo[d]imidazole derivatives , which have shown promise as therapeutic agents for Alzheimer's disease. The following application notes and protocols are based on the available research on these derivatives.
Application Notes
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1][2] One of the key pathological features of AD is the accumulation and aggregation of Aβ peptides, which leads to neuronal death and cognitive dysfunction.[2][3] Current therapeutic strategies are largely symptomatic, highlighting the urgent need for disease-modifying treatments.[1] A promising therapeutic target in AD is the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which plays a crucial role in the potentiation of Aβ neurotoxicity.[4] Derivatives of 2-phenyl-1H-benzo[d]imidazole have emerged as potent inhibitors of 17β-HSD10, offering a potential avenue for therapeutic intervention in AD.[4][5][6]
Mechanism of Action
The proposed mechanism of action for 2-phenyl-1H-benzo[d]imidazole derivatives in the context of Alzheimer's disease centers on the inhibition of 17β-HSD10. This enzyme is known to bind to Aβ peptides, exacerbating their neurotoxic effects.[4] By inhibiting 17β-HSD10, these compounds can disrupt the interaction between the enzyme and Aβ, thereby mitigating Aβ-mediated neuronal damage.[4] Furthermore, inhibition of 17β-HSD10 may help restore the homeostasis of neurosteroids, which have protective effects on mitochondrial function and antioxidant processes.[4] The therapeutic strategy aims to reduce Aβ-induced neurotoxicity and consequently alleviate cognitive impairments associated with Alzheimer's disease.[4]
Therapeutic Potential
Preclinical studies on 2-phenyl-1H-benzo[d]imidazole derivatives have demonstrated their potential as therapeutic agents for Alzheimer's disease. Several synthesized compounds have shown high inhibitory efficacy against 17β-HSD10 with low cellular toxicity.[4][5] In vivo studies using mouse models of cognitive impairment have shown that treatment with these derivatives can lead to significant improvements in learning and memory, as assessed by behavioral tests such as the Morris water maze.[4] These findings suggest that 2-phenyl-1H-benzo[d]imidazole derivatives are a promising class of compounds for the development of novel Alzheimer's disease therapies.
Data Presentation
Table 1: Inhibitory Activity and Cytotoxicity of Selected 2-phenyl-1H-benzo[d]imidazole Derivatives
| Compound ID | 17β-HSD10 IC50 (μM) | HepaRG IC50 (μM) | Reference |
| Compound 33 | 1.65 ± 0.55 | >100 | [4][5] |
| 17β-HSD10-IN-1 (Positive Control) | Not specified | Not specified | [4] |
*IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. *HepaRG IC50 values represent the concentration of the compound that causes 50% toxicity in HepaRG cells. A higher IC50 value indicates lower cytotoxicity.
Experimental Protocols
1. In Vitro 17β-HSD10 Inhibition Assay
This protocol outlines the general steps for determining the in vitro inhibitory activity of 2-phenyl-1H-benzo[d]imidazole derivatives against 17β-HSD10.
-
Materials:
-
Recombinant human 17β-HSD10 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (e.g., NAD+)
-
Test compounds (2-phenyl-1H-benzo[d]imidazole derivatives)
-
Positive control inhibitor (e.g., 17β-HSD10-IN-1)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the 17β-HSD10 enzyme, and the test compound or control.
-
Initiate the enzymatic reaction by adding the substrate and cofactor to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the product formation using a microplate reader. The method of detection will depend on the substrate and product (e.g., measuring the change in NADH absorbance at 340 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. In Vivo Morris Water Maze Test for Cognitive Function
This protocol describes the Morris water maze test to evaluate the effect of 2-phenyl-1H-benzo[d]imidazole derivatives on spatial learning and memory in a mouse model of Alzheimer's disease (e.g., scopolamine-induced cognitive impairment).
-
Materials:
-
Morris water maze apparatus (a circular pool filled with opaque water, with a hidden platform)
-
Animal model of Alzheimer's disease (e.g., mice treated with scopolamine)
-
Test compound
-
Vehicle control
-
Video tracking system
-
-
Procedure:
-
Acquisition Phase (Training):
-
Administer the test compound or vehicle to the mice for a specified period before the test.
-
For 4-5 consecutive days, place each mouse in the water maze at different starting positions and allow it to find the hidden platform.
-
Record the time it takes for the mouse to find the platform (escape latency) and the path taken using the video tracking system.
-
If a mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Conduct multiple trials per day for each mouse.
-
-
Probe Trial Phase (Memory Test):
-
On the day after the last training session, remove the platform from the pool.
-
Place each mouse in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the treated and control groups. A shorter escape latency indicates better learning.
-
In the probe trial, compare the time spent in the target quadrant and the number of platform crossings between the groups. More time spent in the target quadrant and a higher number of crossings indicate better memory retention.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences.
-
-
Visualizations
Figure 1: Proposed mechanism of action for 2-phenyl-1H-benzo[d]imidazole derivatives.
Figure 2: General experimental workflow for inhibitor screening and evaluation.
Figure 3: Logical relationship of the therapeutic strategy.
References
- 1. Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of β-Amyloid Toxicity In Vitro and In Vivo by Accelerated Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid. Our goal is to help you improve your product yield and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which typically proceeds via a two-step process: N-alkylation of 2-phenylimidazole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.
Problem 1: Low or No Yield of Ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate (N-alkylation Step)
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the 2-phenylimidazole is pure and dry. Verify the quality of the ethyl bromoacetate or ethyl chloroacetate; it should be colorless. Use freshly opened or distilled haloacetate if necessary. |
| Ineffective Base | Use a strong, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. Ensure the base is finely powdered and thoroughly dried before use. |
| Inappropriate Solvent | The choice of solvent is critical. Acetonitrile is a good starting point. If the reaction is sluggish, consider using a more polar aprotic solvent like DMF. Ensure the solvent is anhydrous. |
| Low Reaction Temperature | While room temperature may be sufficient, gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Insufficient Reaction Time | N-alkylation of imidazoles can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to proceed until the starting material (2-phenylimidazole) is consumed. This may take up to 24 hours or longer. |
| Presence of Moisture | Water can deactivate the base and hydrolyze the ethyl haloacetate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | The phenyl group at the 2-position of the imidazole may cause steric hindrance. To overcome this, consider using a phase-transfer catalyst, such as a tetra-n-butylammonium salt, to facilitate the reaction.[1] |
Problem 2: Incomplete Hydrolysis of Ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate
| Possible Cause | Suggested Solution |
| Inadequate Acid/Base Concentration | For acidic hydrolysis, use a sufficiently concentrated acid, such as 6M HCl. For basic hydrolysis, a solution of 2-4M NaOH or KOH is typically effective. |
| Insufficient Reaction Time or Temperature | Hydrolysis can be slow. Refluxing the reaction mixture is often necessary to drive the reaction to completion. Monitor the disappearance of the starting ester by TLC. |
| Poor Solubility of the Ester | The ester may not be fully soluble in the aqueous acidic or basic solution. Adding a co-solvent such as ethanol or dioxane can improve solubility and facilitate hydrolysis. |
| Re-esterification during Workup | If using acidic hydrolysis with an alcohol as a co-solvent, there is a risk of re-esterification during workup. It is preferable to remove the alcohol under reduced pressure before isolating the product. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is Water-Soluble | This compound may have some solubility in water, especially at pH values where it is deprotonated. During workup after hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. This is typically in the pH range of 3-5 for similar compounds. |
| Emulsion Formation during Extraction | If extracting the product with an organic solvent, emulsions can form. To break emulsions, add a small amount of brine or a different organic solvent. Centrifugation can also be effective. |
| Co-precipitation of Salts | During precipitation of the product, inorganic salts may co-precipitate. To remove these, wash the crude product with cold deionized water. Recrystallization from a suitable solvent system (e.g., ethanol/water) is highly recommended for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in the N-alkylation step?
A: The most critical factors are the complete exclusion of moisture and the choice of an appropriate base and solvent. Water can significantly reduce the yield by reacting with both the base and the alkylating agent. Anhydrous potassium carbonate is a reliable base, and acetonitrile is a good initial choice for the solvent.
Q2: Can I use a different alkylating agent, such as methyl bromoacetate?
A: Yes, other alkylating agents like methyl bromoacetate or tert-butyl bromoacetate can be used. However, the subsequent hydrolysis conditions will need to be adjusted. For example, a tert-butyl ester is typically cleaved under acidic conditions.
Q3: Is it possible to perform a one-pot synthesis of this compound?
A: While a one-pot synthesis is theoretically possible, it is often more practical to perform the N-alkylation and hydrolysis as two separate steps. This allows for the purification of the intermediate ester, which can lead to a purer final product and potentially a higher overall yield.
Q4: How can I monitor the progress of the reactions?
A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring both the N-alkylation and hydrolysis steps. For the N-alkylation, you can observe the disappearance of the 2-phenylimidazole spot and the appearance of the ester product spot. For the hydrolysis, you will see the disappearance of the ester spot and the appearance of the carboxylic acid product spot at the baseline (as it is more polar).
Q5: What are the potential side reactions in this synthesis?
A: In the N-alkylation step, a potential side reaction is the dialkylation of the imidazole ring, although this is less likely with the sterically hindered 2-phenylimidazole. Another possibility is the hydrolysis of the ethyl haloacetate if water is present. During hydrolysis of the ester, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation of the imidazole ring, although this is generally not a major concern under standard conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate
This protocol is adapted from a similar N-alkylation of a substituted imidazole.[1]
Materials:
-
2-Phenylimidazole
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Acetonitrile (anhydrous)
-
Tetra-n-butylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylimidazole (1 equivalent).
-
Add anhydrous acetonitrile to dissolve the 2-phenylimidazole.
-
Add anhydrous potassium carbonate (1.5 - 2 equivalents).
-
(Optional) Add a catalytic amount of tetra-n-butylammonium bromide (0.05 - 0.1 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add ethyl bromoacetate (1.1 - 1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Remove the acetonitrile from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol 2: Hydrolysis of Ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate
This is a general procedure for the hydrolysis of an ethyl ester and may require optimization.
Materials:
-
Ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate
-
Hydrochloric acid (HCl, 6M) or Sodium hydroxide (NaOH, 2M)
-
Ethanol (optional, as a co-solvent)
-
Ethyl acetate
-
Brine
Procedure (Acidic Hydrolysis):
-
Dissolve the crude or purified ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate (1 equivalent) in a minimal amount of ethanol (if necessary for solubility) in a round-bottom flask.
-
Add 6M hydrochloric acid (5-10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Carefully neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 3-5. The product should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Data Summary
The following table summarizes typical reaction conditions that can be used as a starting point for optimization.
| Reaction Step | Parameter | Condition 1 | Condition 2 | Yield | Reference |
| N-alkylation | Base | K₂CO₃ | KOH | ~92% (for a similar substrate) | [1] |
| Solvent | Acetonitrile | DMF | |||
| Temperature | Room Temperature to Reflux | ||||
| Alkylating Agent | Ethyl Bromoacetate | Ethyl Chloroacetate | |||
| Hydrolysis | Condition | Acidic (e.g., 6M HCl) | Basic (e.g., 2M NaOH) | Generally high | General Knowledge |
| Temperature | Reflux | Reflux |
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the N-alkylation step.
References
Technical Support Center: Synthesis of Substituted Imidazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of substituted imidazole compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of substituted imidazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Reaction Yield or Incomplete Reaction
Question: My reaction yield for imidazole synthesis is consistently low, or the reaction does not proceed to completion. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent challenge in imidazole synthesis and can stem from several factors, particularly in classical methods like the Debus-Radziszewski reaction.[1][2][3][4] Key areas to investigate include:
-
Incomplete Deprotonation: For N-alkylation reactions, incomplete deprotonation of the imidazole ring reduces its nucleophilicity.[5]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure the reaction is conducted at the optimal temperature, as excessive heat can promote side reactions.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
Reagent Purity: The purity of starting materials, such as glyoxal and valeraldehyde, is crucial, as impurities can lead to undesired byproducts.[1]
-
Catalyst Choice and Loading: In many cases, a catalyst can significantly improve yields. For instance, in the Debus-Radziszewski synthesis, catalysts like silicotungstic acid, DABCO, or boric acid have been shown to be effective.[6][7] The optimal catalyst loading should be determined experimentally, as increasing the amount of catalyst does not always lead to improved yields.[7]
-
Reaction Atmosphere: Metal-catalyzed reactions are often sensitive to air and moisture.[6][7] It is important to ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents and reagents are dry.[6]
Issue 2: Formation of Significant Side Products
Question: I am observing a significant amount of byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired imidazole. Common side reactions include:
-
Oxazole Formation: In the Radziszewski synthesis, the formation of oxazole byproducts is a common competing reaction. This can often be mitigated by using a large excess of ammonia and maintaining alkaline reaction conditions.[1]
-
Dialkylation (Imidazolium Salt Formation): During N-alkylation, the N-alkylated imidazole product can react further with the alkylating agent to form a dialkylated imidazolium salt.[5][8] To prevent this, consider using a less reactive alkylating agent, controlling the stoichiometry by using a slight excess of the imidazole, or lowering the reaction temperature.[8]
-
Polymeric Byproducts: In certain reactions, such as the cyclization of diaminomaleonitrile (DAMN), thermal polymerization can lead to the formation of insoluble, dark-colored polymeric materials.[9]
-
C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[5]
Issue 3: Poor Regioselectivity in Unsymmetrically Substituted Imidazoles
Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Regioselectivity is a significant challenge in the synthesis of unsymmetrically substituted imidazoles, particularly during N-alkylation.[8][10] The formation of a mixture of constitutional isomers complicates purification and reduces the yield of the desired product.[11] Factors influencing regioselectivity include:
-
Steric Hindrance: Bulky substituents near a nitrogen atom can impede the approach of the alkylating agent, favoring reaction at the less hindered nitrogen.[8][12]
-
Electronic Effects: The electronic properties of substituents on the imidazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can affect the regiochemical outcome.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can all impact the ratio of regioisomers formed.[12]
To improve regioselectivity, consider modifying the substituents to exploit steric or electronic effects, or systematically screen different reaction conditions (base, solvent, temperature) to favor the formation of the desired isomer.
Issue 4: Purification Challenges
Question: I am having difficulty purifying my substituted imidazole product. What are some common purification challenges and how can I address them?
Answer: Purification of imidazole derivatives can be challenging due to their polarity and the presence of closely related side products.[1] Common issues and potential solutions include:
-
Separation of Regioisomers: As discussed above, regioisomers can be difficult to separate. Careful selection of chromatographic conditions (e.g., column material, solvent system) is often necessary.
-
Removal of Polar Byproducts: The polar nature of some imidazoles can make extraction and chromatographic separation from polar byproducts difficult.
-
Removal of Residual Metal Catalyst: For reactions employing metal catalysts, residual metal can be toxic and interfere with downstream biological assays.[6] Efficient removal of the palladium catalyst is a critical step in the synthesis of compounds intended for biological testing.[6] Techniques such as treatment with scavengers or specialized chromatography may be required.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Debus-Radziszewski imidazole synthesis?
A1: The Debus-Radziszewski synthesis is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[13][14] The reaction is thought to occur in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde to form the imidazole ring.[13][14]
Q2: How can I avoid the formation of quaternary imidazolium salts during N-alkylation?
A2: The formation of quaternary imidazolium salts is a result of dialkylation.[8] To minimize this side reaction, you can try the following:
-
Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent.[8]
-
Use a Less Reactive Alkylating Agent: If possible, choose a less reactive alkylating agent.[8]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction.[8]
-
Dilute the Reaction Mixture: A lower concentration of reactants can decrease the likelihood of the product reacting further.[8]
Q3: What are some alternative methods for N-alkylation of sterically hindered imidazoles?
A3: For sterically hindered imidazoles where traditional N-alkylation is challenging, several alternative methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions and can be effective for sterically demanding substrates.[8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation of imidazoles.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to higher yields and shorter reaction times.[8]
Q4: How can I distinguish between different regioisomers of my substituted imidazole?
A4: Distinguishing between regioisomers is crucial for product characterization. Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and other 2D NMR techniques (like NOESY and HMBC) are powerful tools for structure elucidation. The chemical shifts and coupling constants of the imidazole ring protons and carbons will differ between regioisomers.[11]
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous structural determination.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles.
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| No Catalyst | - | Low | [2] |
| Silicotungstic Acid | 7.5 | 94 | [2] |
| DABCO | - | 92 | [2] |
| Urea-ZnCl₂ | - | 99 | [2] |
| γ-Fe₂O₃-SO₃H | 10 | Optimal | [7] |
Table 2: Optimization of Copper-Catalyzed Synthesis of Trisubstituted Imidazoles.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| CuI (20 mol%) | DMSO | 140 | 90 | 75 | [15] |
| CuI (20 mol%) | DMF | 140 | - | 65 | [15] |
| CuI (15 mol%) | Butanol | Reflux | 20 | 85 | [15][16] |
| CuI (10 mol%) | Butanol | Reflux | 25 | Slightly Lower | [15][16] |
| CuI (5 mol%) | Butanol | Reflux | 30 | Slightly Lower | [15][16] |
Experimental Protocols
Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles using a Catalyst
-
Reactant Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol or butanol, 7 mL) and the chosen catalyst (e.g., CuI, 15 mol%).[15]
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., reflux) and monitor the progress by TLC. Reaction times can vary from 20 minutes to several hours depending on the specific reactants and catalyst used.[15]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and stir.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of Imidazole using a Base
-
Imidazole Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve the imidazole derivative (1.0 mmol) in an anhydrous aprotic solvent (e.g., THF or DMF). Add a base (e.g., NaH, 1.1 mmol) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.2 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in imidazole synthesis.
Caption: Logic diagram for preventing dialkylation in N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 16. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Recrystallization Issues
Q1: My compound will not crystallize from solution. What should I do?
A1: Inducing crystallization can be challenging. Here are several techniques to try:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Reducing Solvent Volume: Slowly evaporate the solvent to increase the concentration of the compound.
-
Cooling: Gradually cool the solution in an ice bath or refrigerator. Avoid rapid cooling, which can lead to the formation of an oil or amorphous solid.
-
Solvent/Anti-Solvent System: If a single solvent is not effective, dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow the solution to cool slowly. A common system for similar compounds is dissolving in a minimal amount of hot ethanol and adding water dropwise.[1]
Q2: My product "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.
-
Re-heat and Cool Slowly: Re-heat the solution to dissolve the oil and then allow it to cool much more slowly. Insulating the flask can help with gradual cooling.
-
Dilute the Solution: Add more of the recrystallization solvent to the heated mixture to decrease the saturation level before attempting to cool it again.
-
Change Solvents: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.
Q3: What are good starting solvents for the recrystallization of this compound?
A3: For imidazole derivatives, a range of solvents can be effective. Based on the purification of similar compounds, good starting points include:
-
Ethanol: Particularly 90% ethanol has been used for recrystallizing related imidazole compounds.[2]
-
Ethanol/Water mixture: A two-solvent system can be very effective.
-
Dimethylformamide (DMF): This is a more polar solvent that can be useful if the compound has low solubility in alcohols.
Column Chromatography Issues
Q1: I am having trouble separating my product from impurities on a silica gel column. What can I do?
A1: Optimizing the separation on a silica gel column often involves adjusting the mobile phase.
-
Optimize Mobile Phase Polarity: If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane or dichloromethane). If they are moving too slowly (low Rf), increase the polarity (e.g., increase the proportion of a polar solvent like ethyl acetate or methanol).
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can effectively separate compounds with close Rf values. A common gradient for imidazole derivatives is starting with a low percentage of methanol in dichloromethane and gradually increasing the methanol concentration.
-
Try a Different Solvent System: If a particular solvent system is not providing good separation, try a different combination. For imidazole acetic acids and their precursors, common systems include:
-
Hexane/Ethyl Acetate
-
Chloroform/Methanol (e.g., 90:10)
-
Dichloromethane/Methanol
-
Q2: My compound is streaking or tailing on the TLC plate and the column. How can I improve the peak shape?
A2: Tailing is often an issue with acidic or basic compounds on silica gel.
-
Add a Modifier to the Mobile Phase: For an acidic compound like this compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape by protonating the silanol groups on the silica and reducing strong interactions with your compound.
-
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase silica gel (C18).
Acid-Base Extraction Issues
Q1: I am not getting good recovery of my product after acid-base extraction. What could be the problem?
A1: Low recovery in acid-base extraction can stem from several factors:
-
Incomplete Extraction: Ensure you are thoroughly mixing the organic and aqueous layers to allow for complete transfer of the deprotonated acid into the aqueous phase. Repeat the extraction with fresh aqueous base to maximize recovery.
-
Incorrect pH for Precipitation: After extracting with a base, the aqueous layer must be acidified to precipitate the carboxylic acid. Ensure the pH is sufficiently acidic (pH 2-3 is a good target) by testing with pH paper.[3] Add the acid slowly, as vigorous foaming can occur due to the release of carbon dioxide if a bicarbonate base was used.[4]
-
Product Solubility in Water: If your product has some solubility in the aqueous layer even after acidification, you may need to re-extract the acidified aqueous layer with an organic solvent (like ethyl acetate or dichloromethane) to recover the dissolved product.
-
Emulsion Formation: Emulsions are a common issue where the two layers do not separate cleanly. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Origin | Suggested Analytical Method |
| 2-phenylimidazole | Unreacted starting material | TLC, HPLC, LC-MS |
| Ethyl 2-chloroacetate (or other haloacetate ester) | Unreacted starting material from the alkylation step | GC-MS, NMR |
| Di-acylated imidazole | Side reaction where a second molecule of the haloacetate reacts with the imidazole ring | HPLC, LC-MS, NMR |
| Ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate | Incomplete hydrolysis of the ester intermediate | TLC, HPLC, LC-MS |
Table 2: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Mobile Phase System | Typical Application |
| TLC | Silica Gel 60 F254 | 10% Methanol in Chloroform | Monitoring reaction progress and preliminary separation tests for a related compound.[5] |
| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | Monitoring synthesis of a 2-phenylimidazole derivative.[2] |
| Column Chromatography | Silica Gel | Chloroform:Ethanol (90:10) | Purification of imidazole derivatives. |
| HPTLC | Silica Gel | Ethyl acetate-n-heptane-methanol-diethylamine | Analysis of imidazole derivatives. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., 50 mL of ethyl acetate).
-
Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous base (e.g., 50 mL of 1 M sodium bicarbonate solution). Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with a fresh portion of the aqueous base to ensure all the acidic product has been extracted.
-
Back-Washing (Optional but Recommended): Combine the aqueous extracts and wash with a small portion of the organic solvent (e.g., 20 mL of ethyl acetate) to remove any co-extracted neutral impurities. Discard this organic wash.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add a dilute acid (e.g., 1 M HCl) dropwise until the solution is acidic (test with pH paper to confirm a pH of 2-3). The purified this compound should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A suggested gradient could be:
-
98:2 Dichloromethane:Methanol
-
95:5 Dichloromethane:Methanol
-
90:10 Dichloromethane:Methanol
-
-
Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by Thin-Layer Chromatography (TLC).
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Workflow for purification by acid-base extraction.
References
Optimizing reaction conditions for the N-alkylation of imidazoles.
Welcome to the technical support center for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the nuances of this important transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of an imidazole?
A1: The N-alkylation of an imidazole is a nucleophilic substitution reaction that generally proceeds in two main steps.[1] First, a base is used to deprotonate the N-H bond of the imidazole ring, creating a nucleophilic imidazolate anion.[1] Following this, the imidazolate anion attacks the electrophilic carbon of the alkylating agent (such as an alkyl halide), which results in the displacement of the leaving group and the formation of the N-alkylated imidazole product.[1]
Q2: How do I select an appropriate base for my N-alkylation reaction?
A2: The choice of base is critical and depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.[1] For imidazoles with electron-donating groups (weakly acidic) or when using a less reactive alkylating agent, a strong base like sodium hydride (NaH) is often required to ensure complete deprotonation; these reactions necessitate anhydrous conditions.[1] For imidazoles with electron-withdrawing groups, which are more acidic, or when using reactive alkylating agents like benzyl bromide or alkyl iodides, weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are typically sufficient and are easier to handle.[1]
Q3: What are the common side reactions in the N-alkylation of imidazoles?
A3: Several side reactions can occur during the N-alkylation of imidazoles. A frequent issue is the formation of a dialkylated imidazolium salt, where the N-alkylated product reacts with another molecule of the alkylating agent.[1][2] For unsymmetrically substituted imidazoles, the formation of a mixture of N1- and N3-alkylated regioisomers is a common challenge.[1][2][3] Other potential side reactions include C-alkylation, particularly at the C2 position if the nitrogen atoms are sterically hindered, and decomposition of starting materials or products at high temperatures or in the presence of a strong base.[1]
Q4: How can I control regioselectivity in the N-alkylation of unsymmetrical imidazoles?
A4: Controlling regioselectivity is a significant challenge. Several factors can be manipulated to favor the formation of one isomer over the other. The use of a bulky substituent on the imidazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[1][2] For complex syntheses requiring high regioselectivity, employing a protecting group on one of the nitrogen atoms, such as the (2-(trimethylsilyl)ethoxymethyl) (SEM) group, is a reliable strategy.[1][4] The choice of base and solvent system can also influence the isomeric ratio.[1]
Q5: Are there alternative methods for N-alkylation, especially for challenging substrates?
A5: Yes, for sterically hindered imidazoles or other challenging substrates, several alternative methods can be effective. The Mitsunobu reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions.[2] Microwave-assisted synthesis can significantly accelerate reaction rates, leading to higher yields and shorter reaction times.[2] Other powerful techniques include Buchwald-Hartwig amination for N-arylation and Phase-Transfer Catalysis (PTC), which can improve reaction rates and yields in biphasic systems.[2]
Troubleshooting Guide
Issue 1: Low or No Yield of N-Alkylated Product
Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes, and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete deprotonation of the imidazole, low reactivity of the alkylating agent, or suboptimal reaction conditions.[1]
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Use a stronger base: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH, especially for less acidic imidazoles. Ensure anhydrous conditions when using NaH.[1] - Optimize the solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective as they help dissolve the reactants.[1] |
| Low Reactivity of Alkylating Agent | - Switch to a more reactive agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1] - Check the purity of the alkylating agent: Ensure the agent has not degraded.[1] |
| Suboptimal Reaction Temperature | - Increase the temperature: Some reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS while systematically increasing the temperature.[1] |
| Steric Hindrance | - Consider alternative methods: For sterically hindered substrates, methods like the Mitsunobu reaction or microwave-assisted synthesis may be more effective.[2] |
Issue 2: Formation of Dialkylated Imidazolium Salt
Question: I am observing a significant amount of a dialkylated product in my reaction mixture. How can I prevent this?
Answer: The N-alkylated imidazole product can still be nucleophilic and react further with the alkylating agent to form a dialkylated imidazolium salt.[1][2]
| Prevention Strategy | Detailed Action |
| Stoichiometry Control | - Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to minimize the presence of unreacted alkylating agent.[1][2] |
| Slow Addition of Alkylating Agent | - Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1] |
| Reaction Monitoring | - Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting imidazole is consumed.[1][2] |
| Lower Reaction Temperature | - Reducing the reaction temperature can decrease the rate of the second alkylation.[2] |
Issue 3: Difficulty in Product Purification
Question: My product is difficult to purify. What are some common purification challenges and solutions?
Answer: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or regioisomers.[1][2]
| Purification Challenge | Recommended Solution |
| Separating Regioisomers | - Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the solvent system is crucial.[3] - Recrystallization: If one isomer is significantly less soluble, recrystallization may be an effective purification method. |
| Removing Unreacted Imidazole | - Aqueous Wash: An acidic wash (e.g., dilute HCl) can protonate the unreacted imidazole, making it water-soluble and allowing for its removal by extraction. |
| Removing Dialkylated Imidazolium Salt | - Water Extraction: The imidazolium salt is often water-soluble and can be removed by washing the organic layer with water. |
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation of 4-Nitroimidazole
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 |
| Data sourced from N-alkylation experiments on substituted imidazoles, providing insights for dichlorinated analogues.[5] |
Table 2: Influence of Alkaline Promoter on N-Alkylation of Imidazole with 1-Bromobutane
| Catalyst | Conversion (%) after 120 min |
| Na-N | ~50 |
| K-N | ~60 |
| Cs-N | ~75 |
| Reaction conducted at 333 K. The order of activity for the monoalkaline series is Na-N < K-N < Cs-N.[6] |
Experimental Protocols
Protocol 1: N-Alkylation using a Strong Base (NaH) in an Anhydrous Aprotic Solvent
This protocol is suitable for less reactive imidazoles or alkylating agents.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 equivalents) and wash with anhydrous hexane to remove the mineral oil.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to the flask.
-
Imidazole Addition: Cool the suspension to 0 °C and add the imidazole (1.0 equivalent) portion-wise.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.[1]
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1]
-
Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: N-Alkylation using a Weak Base (K₂CO₃) in a Polar Aprotic Solvent
This protocol is generally sufficient for imidazoles with electron-withdrawing groups and reactive alkylating agents.
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equivalent) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equivalents).[1]
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.[1]
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1]
-
Purification: Evaporate the solvent under reduced pressure and purify the crude product by column chromatography if necessary.[5]
Protocol 3: Microwave-Assisted N-Alkylation
This protocol is beneficial for sluggish reactions, particularly those involving sterically hindered substrates.[2]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[2]
-
Solvent Addition: Add a high-boiling point solvent (e.g., DMF, DMSO, or toluene, 3-5 mL).[2]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-30 minutes), monitoring pressure.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizations
Caption: General mechanism for the N-alkylation of imidazole.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing side products in 2-phenyl-1H-imidazole synthesis.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-phenyl-1H-imidazole and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing 2-phenyl-1H-imidazole?
A1: The most prevalent method is the Debus-Radziszewski imidazole synthesis . This is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde (benzaldehyde), and a source of ammonia (commonly ammonium acetate).[1][2][3] This one-pot synthesis is valued for its efficiency in constructing the imidazole ring system.[4]
Q2: What are the primary challenges associated with the Debus-Radziszewski synthesis?
A2: The primary challenges are often poor yields and the formation of side products.[2][5] The reaction's efficiency is highly sensitive to the chosen conditions, including catalyst, solvent, temperature, and reaction time. Without optimization, side reactions can compete with the main pathway, complicating purification and reducing the overall yield.[6]
Q3: Can this synthesis be performed under "green" or more environmentally friendly conditions?
A3: Yes, significant progress has been made in developing greener synthetic routes. These include using microwave irradiation, often under solvent-free conditions, which can dramatically reduce reaction times from hours to minutes and increase yields.[7][8] Additionally, the use of biodegradable catalysts like lactic acid or reusable heterogeneous catalysts aligns with the principles of green chemistry.[2][9]
Troubleshooting Guide: Side Products & Low Yields
This guide provides solutions to specific problems that may arise during the synthesis.
Problem: My reaction yield is significantly lower than expected.
Low yields are a common issue and can stem from several factors.[6] Below are potential causes and actionable solutions.
-
Cause 1: Inefficient Reaction Conditions. The traditional uncatalyzed reaction is often slow and low-yielding.
-
Solution: Introduce a catalyst to improve reaction rate and efficiency. A wide range of catalysts have been shown to be effective.[10][11]
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Acid Catalysts: Glacial acetic acid is commonly used. Other options like lactic acid or solid-supported acids can also significantly improve yields.[2]
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Heterogeneous Catalysts: Reusable catalysts, such as certain metal nanoparticles, can facilitate the reaction and are easily removed after completion.[9]
-
Microwave Irradiation: Switching from conventional heating to microwave-assisted synthesis can lead to higher yields in much shorter reaction times.[7][12][13]
-
-
-
Cause 2: Suboptimal Stoichiometry. Incorrect molar ratios of reactants can lead to incomplete conversion or favor side reactions.
-
Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to track the disappearance of the limiting reactant (e.g., benzaldehyde).[8] Extend the reaction time if starting material is still present. For thermally driven reactions, ensure the temperature is optimal; excessive heat can promote decomposition, while insufficient heat will slow the reaction rate.
-
Problem: I am observing significant side product formation. How can I identify and minimize it?
Side product formation is a primary cause of low yields and purification difficulties.
-
Side Product 1: Benzoin (from self-condensation of Benzaldehyde).
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Identification: Benzoin is an α-hydroxy ketone. It can be identified by its characteristic spectroscopic data (¹H NMR, IR) and a melting point of around 137°C.
-
Cause: Aromatic aldehydes like benzaldehyde can undergo self-condensation, particularly under certain catalytic conditions, in a reaction known as the Benzoin Condensation.[15][16][17][18][19] This process competes with the desired imidazole formation.
-
Minimization Strategies:
-
Control Stoichiometry: Avoid a large excess of benzaldehyde.
-
Order of Addition: Consider adding the benzaldehyde slowly to the mixture of the dicarbonyl compound and ammonium acetate. This ensures the aldehyde is more likely to react with the in-situ formed diimine intermediate rather than with itself.[14]
-
Optimize Catalyst: The choice of catalyst is crucial. While cyanide is the classic catalyst for the benzoin condensation, its presence is not typical in modern imidazole syntheses. Using catalysts optimized for the Radziszewski reaction, such as those listed in the yield tables below, will favor the desired pathway.
-
-
-
Side Product 2: Incompletely Reacted Intermediates.
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Identification: These can include the diimine formed from the dicarbonyl and ammonia, or various condensation products short of the final cyclized imidazole. These are often identified by complex NMR spectra or by LC-MS analysis of the crude product.
-
Cause: Insufficient reaction time, suboptimal temperature, or inefficient catalysis can lead to the accumulation of intermediates.
-
Minimization Strategies:
-
Increase Reaction Time/Temperature: As determined by TLC monitoring, allow the reaction to proceed until the starting materials and key intermediates are consumed.
-
Improve Catalysis: A more effective catalyst can accelerate the final cyclization steps, preventing the buildup of intermediates.[10]
-
-
Problem: My final product is difficult to purify.
Purification can be challenging due to the presence of side products or unreacted starting materials.
-
Solution 1: Recrystallization. This is the most common method for purifying solid imidazole derivatives.
-
Procedure: Select a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Ethanol is often a good starting point for 2-phenyl-1H-imidazole.[8][20] Dissolve the crude product in a minimum amount of the hot solvent, filter out any insoluble impurities, and allow the solution to cool slowly to form crystals.
-
-
Solution 2: Column Chromatography. For complex mixtures where recrystallization is ineffective, silica gel column chromatography can be used.
-
Solution 3: Acid-Base Extraction. This technique can be used to separate the basic imidazole product from non-basic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the imidazole, moving it to the aqueous layer. The organic layer containing non-basic impurities is discarded. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the imidazole, which can then be extracted back into an organic solvent.[21]
-
Data Presentation: Comparative Yields
The choice of catalyst and reaction conditions significantly impacts the product yield.
Table 1: Effect of Catalyst and Conditions on Yield (Conventional Heating)
| 1,2-Dicarbonyl | Aldehyde | Catalyst | Solvent | Time (hr) | Yield (%) | Reference |
| Benzil | Benzaldehyde | Lactic Acid | None | - | 92 | [2] |
| Benzil | Benzaldehyde | Silicotungstic Acid | Ethanol | - | High | [2] |
| Benzil | Benzaldehyde | Zn(OAc)₂·2H₂O | None | Varies | Moderate-Excellent | [23] |
Table 2: Effect of Catalyst and Conditions on Yield (Microwave Irradiation)
| 1,2-Dicarbonyl | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Benzil | 4-Chlorobenzaldehyde | Glyoxylic Acid | None | 1.5 | 98 | [8] |
| Benzil | Benzaldehyde | Glyoxylic Acid | None | 1.0 | 95 | [8] |
| Benzil | 4-Nitrobenzaldehyde | Glyoxylic Acid | None | 2.0 | 96 | [8] |
| Benzil | Benzaldehyde | Glacial Acetic Acid | None | 1-3 | High | [7] |
Visualized Workflows and Pathways
Reaction Pathway
Caption: Radziszewski synthesis pathway for 2-phenyl-1H-imidazole.
Side Product Formation
Caption: Competing reaction: Benzoin condensation as a side product.
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting 2-phenyl-1H-imidazole synthesis.
Experimental Protocols
Protocol 1: Conventional Synthesis using Benzil
This protocol is a standard method using conventional heating.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (2.5-5.0 mmol).[20]
-
Solvent Addition: Add glacial acetic acid (5-10 mL) to the flask.
-
Heating: Heat the mixture to reflux (typically around 120°C) with stirring for 1-2 hours.[12]
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of benzaldehyde.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-water (50-100 mL).[8]
-
Isolation: A precipitate should form. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove residual acetic acid and ammonium salts.
-
Purification: Dry the crude product. Further purify by recrystallization from a suitable solvent, such as ethanol.[20]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and efficient alternative.[8]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine benzil (1.0 mmol), the desired aldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of glyoxylic acid (5 mol%).[8]
-
Mixing: Thoroughly mix the components with a glass rod.
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a moderate power (e.g., 180W) for short intervals (e.g., 10-15 seconds at a time) for a total of 1-3 minutes.[8] Monitor the reaction between intervals using TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation and Washing: Add ice-water (50 mL) to the vessel. Filter the resulting solid precipitate, wash it with water, and dry.
-
Purification: The product can be further purified by recrystallization from ethanol to obtain the final 2-phenyl-1H-imidazole derivative.[8]
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 16. scribd.com [scribd.com]
- 17. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 18. chemcess.com [chemcess.com]
- 19. byjus.com [byjus.com]
- 20. asianpubs.org [asianpubs.org]
- 21. benchchem.com [benchchem.com]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Resolving Impurities in Crude 2-(2-phenyl-1H-imidazol-1-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities encountered during the synthesis and purification of crude 2-(2-phenyl-1H-imidazol-1-yl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Crude Product
-
Question: My crude product shows the presence of unreacted 2-phenylimidazole and/or a haloacetic acid derivative (e.g., bromoacetic acid or chloroacetic acid) by TLC/LC-MS. How can I remove these?
-
Answer: Unreacted starting materials are common impurities. Here are a few methods to address this:
-
Aqueous Work-up: During the reaction work-up, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted acidic starting materials like bromoacetic acid. Unreacted 2-phenylimidazole, being basic, can be removed by washing with a dilute acid solution (e.g., 1M HCl), although this may also protonate the desired product.
-
Recrystallization: Recrystallization is an effective method for removing small amounts of unreacted starting materials. The choice of solvent is crucial.
-
Column Chromatography: If the polarity difference between your product and the starting materials is significant, silica gel column chromatography can be an effective purification method.
-
Issue 2: Formation of an Isomeric Impurity
-
Question: I have identified an isomeric impurity, 2-(2-phenyl-1H-imidazol-3-yl)acetic acid, in my product mixture. How can I separate it?
-
Answer: The formation of the N-3 isomer is a potential side reaction during the N-alkylation of 2-phenylimidazole. Separating these isomers can be challenging due to their similar physical properties.
-
Fractional Recrystallization: This technique can sometimes be used to separate isomers if their solubilities in a particular solvent system are sufficiently different. This often requires careful optimization of the solvent and temperature.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a formic acid or trifluoroacetic acid modifier) can provide the necessary resolution.
-
Issue 3: Low Yield After Purification
-
Question: My yield of pure this compound is very low after recrystallization or column chromatography. What are the possible reasons and how can I improve it?
-
Answer: Low recovery can be due to several factors:
-
Suboptimal Recrystallization Solvent: If the chosen solvent dissolves too much of the product even at low temperatures, you will lose a significant amount in the mother liquor. Experiment with different solvents or solvent mixtures.
-
Product Adsorption on Silica Gel: Imidazole derivatives can sometimes strongly adsorb to the acidic silica gel, leading to poor recovery during column chromatography. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to mitigate this issue.[1] Alternatively, using a different stationary phase, such as neutral or basic alumina, can be beneficial for basic compounds.[1]
-
Improper Column Loading: Overloading the column or using an inappropriate loading technique can lead to poor separation and loss of product. Dry loading the sample adsorbed onto a small amount of silica gel often provides better resolution than loading in a solvent.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials and side reactions. Based on the common synthetic route of N-alkylation of 2-phenylimidazole, potential impurities include:
-
Unreacted 2-phenylimidazole: The starting imidazole derivative.
-
Unreacted haloacetic acid or its ester: The alkylating agent.
-
Isomeric product: 2-(2-phenyl-1H-imidazol-3-yl)acetic acid, formed by alkylation at the other nitrogen of the imidazole ring.
-
Byproducts from the synthesis of 2-phenylimidazole: If the starting 2-phenylimidazole is impure, byproducts from its synthesis (e.g., from a Radziszewski reaction) may be carried over.
Q2: What is a good starting solvent system for the recrystallization of crude this compound?
A2: For imidazole derivatives, common recrystallization solvents include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane or dichloromethane/methanol.[1][2] For an acidic compound like this compound, polar solvents like ethanol or isopropanol are good starting points. You may also explore solvent/anti-solvent systems. For example, dissolving the crude product in a minimal amount of a hot polar solvent (like ethanol) and then slowly adding a less polar solvent (like hexane or water) until turbidity is observed, followed by slow cooling.
Q3: What are the recommended conditions for purifying this compound by column chromatography?
A3: A good starting point for silica gel column chromatography would be a mobile phase of ethyl acetate/hexane or dichloromethane/methanol.[1] The polarity of the solvent system should be adjusted based on the TLC analysis of the crude product. To prevent tailing of the product peak, which is common for basic imidazole compounds on acidic silica gel, it is often beneficial to add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase.[1]
Q4: How can I monitor the purity of my this compound?
A4: The purity of your compound can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample. A reversed-phase C18 or C8 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with formic acid) is a common setup for analyzing imidazole derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify impurities by comparing the spectra to that of a pure standard.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of your product and identify the mass of any impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for Imidazole Derivatives
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 50-85% | Excellent for final purification; cost-effective. | Requires a suitable solvent; may not remove all impurities. |
| Column Chromatography | >95% | 60-90% | Good for complex mixtures and separating isomers. | Can be time-consuming and require large solvent volumes.[1] |
| Preparative HPLC | >99.5% | Variable | High-resolution separation of closely related impurities. | Expensive and not suitable for large-scale purification. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the crude this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good starting points include ethanol, isopropanol, or acetonitrile.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Procedure for Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Select a mobile phase system (e.g., ethyl acetate/hexane or dichloromethane/methanol) based on TLC analysis of the crude material. The Rf value of the desired compound should ideally be between 0.2 and 0.4. To prevent tailing, consider adding 0.5% triethylamine to the mobile phase.[1]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the column.[1]
-
Elution: Elute the column with the chosen mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]
Protocol 3: General Procedure for HPLC Analysis
-
Column: A reversed-phase column, such as a C18 or C8 (e.g., 4.6 x 150 mm, 5 µm), is typically suitable.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. A good starting point is a gradient elution from a lower to a higher percentage of the organic solvent. The aqueous phase can be water with 0.1% formic acid or a phosphate buffer.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical experimental workflow for purification by recrystallization.
Caption: A decision-making workflow for troubleshooting impurities.
References
Technical Support Center: Enhancing Aqueous Solubility of 2-(2-phenyl-1H-imidazol-1-yl)acetic Acid
Welcome to the technical support center for 2-(2-phenyl-1H-imidazol-1-yl)acetic acid and related poorly soluble acidic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the aqueous solubility of this compound?
A1: The primary strategies for enhancing the aqueous solubility of this poorly soluble acidic compound fall into several categories: chemical modifications, physical modifications, and the use of formulation excipients.[1] Key approaches include:
-
Salt Formation: As an acidic compound, forming a salt with a suitable base can significantly increase its solubility and dissolution rate.[2][3]
-
pH Adjustment: Increasing the pH of the aqueous medium above the pKa of the carboxylic acid group will lead to ionization and improved solubility.[4]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix at a solid state can enhance wettability and dissolution.[5][6]
-
Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable coformer can alter the crystal lattice energy and improve solubility.[7][8]
-
Complexation with Cyclodextrins: Encapsulating the molecule within the hydrophobic cavity of a cyclodextrin can increase its apparent solubility in water.[4][9]
Q2: How do I choose the most suitable solubility enhancement technique?
A2: The choice of technique depends on several factors including the physicochemical properties of the compound, the desired fold-increase in solubility, the intended application (e.g., in vitro assay vs. oral formulation), and regulatory considerations. A preliminary screening of multiple techniques is often recommended. For instance, salt formation is a common starting point for ionizable compounds.[10] Solid dispersions are particularly promising for improving the oral absorption of Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability).[11][12]
Q3: What are the common challenges when preparing a stock solution of a poorly soluble compound like this for in vitro assays?
A3: A common issue is the precipitation of the compound upon dilution of a concentrated DMSO stock into an aqueous buffer.[9] To mitigate this, you can:
-
Lower the final concentration of the compound in the assay medium.
-
Optimize the percentage of the co-solvent (e.g., DMSO), keeping it as low as possible (typically <1%) to avoid solvent effects on the biological system.
-
Incorporate a biocompatible surfactant at a low concentration in the final dilution.
-
Use gentle warming or sonication to aid dissolution, while being cautious about potential compound degradation.
Troubleshooting Guides
Issue 1: Inconsistent Solubility Results Between Batches
-
Possible Cause: Variability in the solid-state properties (e.g., polymorphism, crystallinity) of the compound.
-
Troubleshooting Steps:
-
Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the crystalline form of each batch.
-
Standardize Crystallization/Purification Protocol: Ensure the final crystallization or purification step is consistent to produce the same solid form each time.
-
Control Storage Conditions: Store the compound in a controlled environment (temperature and humidity) to prevent changes in its physical form.
-
Issue 2: Low Yield of Solid Dispersion
-
Possible Cause: Inefficient mixing of the drug and carrier, or use of an inappropriate solvent in the solvent evaporation method.
-
Troubleshooting Steps:
-
Ensure Miscibility: Select a carrier in which the drug has good solubility for the melting method. For the solvent evaporation method, choose a common solvent that dissolves both the drug and the carrier effectively.[1]
-
Optimize Process Parameters: For the melting method, ensure the temperature is sufficient to achieve a homogenous melt without degrading the compound. For the solvent evaporation method, control the evaporation rate to prevent premature precipitation of one component.
-
Consider Alternative Methods: If one method yields poor results, explore others like spray drying or hot-melt extrusion, which can offer better mixing and amorphization.[13]
-
Issue 3: Failure to Form a Co-crystal
-
Possible Cause: Lack of suitable intermolecular interactions between the compound and the chosen coformer. The difference in pKa between the acidic drug and the basic coformer might be too large, leading to salt formation instead.[14]
-
Troubleshooting Steps:
-
Rational Coformer Selection: Use principles of crystal engineering, such as hydrogen bonding rules (supramolecular synthons), to select coformers with functional groups complementary to the carboxylic acid and imidazole moieties.[8]
-
Screen a Variety of Coformers: Empirically screen a library of pharmaceutically acceptable coformers with different functional groups (e.g., amides, pyridines).
-
Vary the Crystallization Technique: Experiment with different methods such as solvent evaporation, liquid-assisted grinding, or slurry crystallization, as the outcome can be method-dependent.[8]
-
Issue 4: Cyclodextrin Complex Shows No Significant Solubility Improvement
-
Possible Cause: The compound may not be forming an inclusion complex with the cyclodextrin, or the complex itself may have low solubility.
-
Troubleshooting Steps:
-
Verify Complex Formation: Use analytical techniques like NMR, DSC, or FTIR to confirm the formation of the inclusion complex.
-
Select the Right Cyclodextrin: The size of the cyclodextrin cavity must be appropriate for the guest molecule. Screen different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the best fit.[9]
-
Optimize Complexation Conditions: Vary the stoichiometry of the drug to cyclodextrin, the solvent (water is often preferred), and the preparation method (e.g., kneading, co-evaporation).[9] The addition of a small amount of a water-soluble polymer can sometimes enhance complexation efficiency.[15]
-
Data Presentation
Table 1: Hypothetical Solubility Enhancement of this compound
| Strategy | Carrier/Counter-ion | Solvent | Intrinsic Solubility (µg/mL) | Achieved Solubility (µg/mL) | Fold Increase |
| None | - | Water (pH 5.0) | 5 | 5 | 1 |
| pH Adjustment | - | Buffer (pH 7.4) | 5 | 50 | 10 |
| Salt Formation | Sodium Hydroxide | Water | 5 | 500 | 100 |
| Salt Formation | Meglumine | Water | 5 | 800 | 160 |
| Solid Dispersion | PVP K30 (1:5 ratio) | Water | 5 | 150 | 30 |
| Solid Dispersion | Soluplus® (1:5 ratio) | Water | 5 | 250 | 50 |
| Co-crystal | Nicotinamide | Water | 5 | 75 | 15 |
| Cyclodextrin | HP-β-Cyclodextrin | Water | 5 | 120 | 24 |
Note: The data presented in this table is illustrative and intended for comparative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Salt Formation Screening
This protocol outlines a general procedure for screening different counter-ions to form salts of this compound.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the free acid in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Prepare stock solutions of various counter-ion bases (e.g., sodium hydroxide, potassium hydroxide, meglumine, tromethamine) in the same solvent or a miscible co-solvent.
-
-
Salt Formation:
-
In separate vials, mix stoichiometric amounts (typically 1:1 molar ratio) of the free acid stock solution with each counter-ion stock solution.
-
Allow the mixtures to stir at room temperature for 24-48 hours. If no precipitate forms, consider slow evaporation of the solvent or cooling the solution.
-
-
Isolation and Characterization:
-
Isolate any resulting solids by filtration and wash with a small amount of the solvent.
-
Dry the solids under vacuum.
-
Characterize the resulting material using XRPD to confirm the formation of a new crystalline form and DSC to determine the melting point.
-
-
Solubility Determination:
-
Determine the aqueous solubility of each salt form using the shake-flask method. Equilibrate an excess amount of the salt in water at a constant temperature for 24-48 hours, then filter and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion to enhance the solubility of the target compound.
-
Selection of Carrier and Solvent:
-
Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a copolymer like Soluplus®.
-
Select a volatile common solvent (e.g., methanol, ethanol, or a mixture) that can dissolve both the drug and the carrier.[1]
-
-
Preparation of the Solution:
-
Dissolve the drug and the carrier in the chosen solvent in the desired weight ratio (e.g., 1:1, 1:2, 1:5). Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator. The bath temperature should be kept as low as possible to minimize the risk of thermal degradation.
-
-
Drying and Pulverization:
-
Dry the resulting solid film or mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Characterization and Solubility Testing:
-
Characterize the solid dispersion for amorphicity using XRPD and DSC.
-
Determine the aqueous solubility as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for Salt Formation Screening.
Caption: Workflow for Solid Dispersion Preparation.
Caption: Strategies to Enhance Aqueous Solubility.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. scienceasia.org [scienceasia.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crsubscription.com [crsubscription.com]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. eijppr.com [eijppr.com]
Troubleshooting guide for inconsistent results in bioassays with 2-(2-phenyl-1H-imidazol-1-yl)acetic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-phenyl-1H-imidazol-1-yl)acetic acid. The following information is designed to help address common challenges and ensure the generation of consistent and reliable data in bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Compound-Related Issues
Question: I'm observing precipitate in my cell culture media after adding this compound. What could be the cause and how can I resolve it?
Answer: Imidazole compounds, particularly those with phenyl groups, can have limited aqueous solubility. Precipitation can lead to inconsistent and inaccurate results.
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in your specific assay buffer or cell culture medium. It's crucial to ensure your working concentrations do not exceed the solubility limit.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of the organic solvent in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Dilution Method: When diluting the stock solution into your aqueous assay buffer, add the stock solution to the buffer with vigorous mixing to avoid localized high concentrations that can cause precipitation.
-
Visual Inspection: Always visually inspect your solutions and assay plates for any signs of precipitation before and during the experiment.
Question: My bioassay results are inconsistent between experiments, and I suspect the stability of this compound is an issue. How can I check for compound stability?
Answer: The stability of your compound under experimental conditions is critical for reproducibility. Degradation can lead to a decrease in the effective concentration of the active compound.
Recommended Stability Assessment Protocol:
-
Prepare a solution of this compound in your final assay buffer at the highest concentration you plan to test.
-
Incubate this solution under the exact same conditions as your bioassay (e.g., temperature, CO2 levels, light exposure).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration over time indicates instability.
| Time Point (Hours) | Expected Concentration (µM) | Observed Concentration (µM) | Stability (%) |
| 0 | 100 | 100 | 100 |
| 2 | 100 | 98.5 | 98.5 |
| 4 | 100 | 97.2 | 97.2 |
| 8 | 100 | 95.1 | 95.1 |
| 24 | 100 | 88.3 | 88.3 |
| Hypothetical stability data for this compound in cell culture medium at 37°C. |
Assay-Specific Issues
Question: I am observing high background noise in my fluorescence-based assay with this compound. What are the potential causes and solutions?
Answer: High background in fluorescence assays can be caused by several factors, including autofluorescence of the compound, media components, or the cells themselves.
Troubleshooting High Background Fluorescence:
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | Run a control plate with the compound in assay buffer without cells to measure its intrinsic fluorescence. If the compound is autofluorescent at the assay wavelengths, consider using a different fluorescent probe with excitation and emission wavelengths that do not overlap with the compound's fluorescence. |
| Media Autofluorescence | Phenol red and other components in cell culture media can be fluorescent. Use phenol red-free media for your assay. Alternatively, wash the cells with phosphate-buffered saline (PBS) before the final reading.[1] |
| Cellular Autofluorescence | Select fluorescent probes and filters in the red or far-red spectrum to minimize interference from cellular autofluorescence, which is typically higher in the blue and green regions of the spectrum.[2] |
| Non-specific Binding | Adding a low concentration of a non-ionic detergent, such as 0.01% to 0.05% Tween-20, to the assay and wash buffers can help reduce non-specific binding of the compound or detection reagents to the microplate.[3] |
Question: My cell-based assay results are variable, and I'm concerned about the health and consistency of my cell cultures. What should I be considering?
Answer: The physiological state of your cells is a major source of variability in bioassays.
Key Considerations for Cell Culture:
-
Cell Passage Number: Use cells with a consistent and low passage number for all experiments. High-passage cells can exhibit altered morphology, growth rates, and responses to stimuli.[4][5][6][7] It is recommended to establish a working cell bank and avoid using cells beyond a certain passage number (e.g., passage 20-30 for many common cell lines).[4][6]
-
Cell Seeding Density: Ensure a homogenous cell suspension before seeding to achieve consistent cell numbers across all wells. Inconsistent cell density will lead to variable results.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and response to treatments, leading to unreliable data.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted for use with this compound.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Target cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and non-toxic to the cells. Replace the old medium with the medium containing the test compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Caption: Experimental workflow for the MTT cell viability assay.
Signaling Pathway Considerations
Imidazole derivatives have been reported to modulate various signaling pathways.[8] While the specific pathways affected by this compound would need to be experimentally determined, common pathways implicated in the action of similar compounds include PI3K/Akt/mTOR and Wnt/β-catenin.
References
Considerations for scaling up the laboratory synthesis of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the laboratory synthesis of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of the two primary stages of synthesis: the formation of the 2-phenyl-1H-imidazole intermediate and its subsequent N-alkylation.
Stage 1: Synthesis of 2-phenyl-1H-imidazole
Issue: Low Yield of 2-phenyl-1H-imidazole
Low yields during the scale-up of the Radziszewski-type synthesis, which typically involves the condensation of benzaldehyde, a 1,2-dicarbonyl compound like glyoxal, and an ammonia source, are a common problem.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the disappearance of the benzaldehyde starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to optimize the reaction time. At a larger scale, reaction times may need to be extended to ensure complete conversion. |
| Side Reactions | The formation of oxazole byproducts can be a competing reaction. This can be mitigated by using a significant molar excess of the ammonia source to favor the formation of the diimine intermediate required for imidazole synthesis.[1] Consider a controlled, slow addition of benzaldehyde to the mixture of glyoxal and ammonia. |
| Suboptimal Temperature | While the reaction may proceed at room temperature on a small scale, gentle heating is often required for larger batches to maintain an adequate reaction rate. However, excessive heat can promote side reactions.[1] A temperature optimization study is recommended for the specific reactor setup. |
| Reagent Purity | The purity of glyoxal and benzaldehyde is critical. Impurities can lead to the formation of undesired byproducts, which can complicate purification at scale.[1] |
| Inefficient Product Isolation | 2-phenyl-1H-imidazole is a solid. Ensure that the crystallization and filtration process is optimized for larger volumes. Inadequate washing of the filter cake can leave impurities, while excessive washing can lead to product loss. |
Issue: Product Purity and Coloration
| Potential Cause | Troubleshooting Steps |
| Formation of Colored Byproducts | Overheating or extended reaction times can lead to the formation of polymeric or oxidized byproducts, resulting in a discolored product. Maintain strict temperature control and monitor the reaction to avoid unnecessary heating after completion. |
| Trapped Impurities | Inefficient crystallization can trap starting materials or byproducts within the product crystals. Consider recrystallization from a suitable solvent to improve purity. |
Stage 2: N-alkylation of 2-phenyl-1H-imidazole
Issue: Low Yield of this compound
The N-alkylation of 2-phenyl-1H-imidazole with a haloacetic acid or its ester is the final step. Low yields are a frequent challenge when scaling up this reaction.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The nucleophilicity of the imidazole nitrogen is crucial for the alkylation reaction. Incomplete deprotonation of the imidazole ring by the base will result in low conversion.[2] |
| Evaluate the Base and Solvent System: For a less reactive system, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) can ensure complete deprotonation.[2] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient with more reactive alkylating agents and are often preferred for safety and cost at scale.[2] | |
| Low Reactivity of Alkylating Agent | The reactivity of the haloacetic acid derivative follows the order: I > Br > Cl. If using a chloroacetic acid derivative results in low yield, consider switching to the bromo- or iodo-analogs, keeping in mind the cost implications for large-scale synthesis. |
| Suboptimal Temperature | The reaction may require heating to proceed at a reasonable rate. However, high temperatures can promote side reactions.[3] A systematic increase in temperature while monitoring the reaction progress is recommended. |
Issue: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Dialkylation (Imidazolium Salt Formation) | The N-alkylated product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[2][3] |
| Control Stoichiometry: Use a slight excess of the 2-phenyl-1H-imidazole relative to the alkylating agent.[3] | |
| Control Temperature: Lower the reaction temperature to reduce the rate of the second alkylation.[3] | |
| Control Reactant Concentration: Dilute the reaction mixture to decrease the probability of the product reacting further.[3] | |
| Formation of N-3 Regioisomer | Alkylation can potentially occur at either of the two nitrogen atoms in the imidazole ring, leading to a mixture of regioisomers which can be difficult to separate.[3][4] |
| Steric Hindrance: The phenyl group at the 2-position provides some steric hindrance that should favor alkylation at the N-1 position. However, this may not be completely selective. | |
| Choice of Base and Solvent: The reaction conditions can influence the isomeric ratio. Experiment with different base and solvent combinations to optimize for the desired N-1 isomer.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: Key safety concerns include:
-
Exothermic Reactions: Both the imidazole formation and the N-alkylation can be exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent thermal runaways.
-
Use of Strong Bases: If using sodium hydride (NaH), it is highly reactive and pyrophoric. Strict anhydrous conditions and careful handling procedures are essential.
-
Handling of Alkylating Agents: Haloacetic acids and their esters are corrosive and lachrymatory. Use appropriate personal protective equipment (PPE) and conduct the reaction in a well-ventilated area.
Q2: How can I monitor the progress of these reactions at a larger scale? A2: For both reaction stages, regular sampling and analysis by TLC or HPLC are crucial. This allows for the determination of reaction completion and the identification of any significant byproduct formation, enabling adjustments to be made in a timely manner.
Q3: My final product, this compound, is difficult to purify. What are some common challenges and solutions? A3: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or the N-3 regioisomer.[2]
-
Recrystallization: This is the most common method for purifying the final product. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and effectively removes key impurities.
-
pH Adjustment: As the final product is an acid, its solubility is pH-dependent. Purification strategies involving pH adjustment to precipitate the product from an aqueous solution can be effective.
-
Chromatography: While generally not ideal for very large scales, column chromatography may be necessary if recrystallization does not provide the required purity.
Experimental Protocols
Protocol 1: Synthesis of 2-phenyl-1H-imidazole
This protocol is a general guideline based on the Radziszewski reaction and may require optimization.
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge an aqueous solution of glyoxal and a molar excess of ammonium hydroxide.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add benzaldehyde dropwise to the stirred solution, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The solid product, 2-phenyl-1H-imidazole, will precipitate. Collect the solid by filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified product under vacuum.
Protocol 2: Synthesis of this compound
This protocol describes the N-alkylation of 2-phenyl-1H-imidazole using an haloacetic acid ester followed by hydrolysis.
-
Reaction Setup: In a reactor equipped with a stirrer, thermometer, and condenser, dissolve 2-phenyl-1H-imidazole in a suitable anhydrous aprotic solvent such as DMF.
-
Base Addition: Add a base such as powdered potassium carbonate (K₂CO₃) to the solution. Stir the suspension.
-
Alkylation: Add an ethyl or tert-butyl haloacetate (e.g., ethyl bromoacetate) dropwise to the suspension. Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours, monitoring the reaction progress by TLC.
-
Work-up of Ester Intermediate: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude ester can be purified or used directly in the next step.
-
Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid. This can be achieved by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).[5] If basic hydrolysis is used, the reaction mixture must be acidified after completion to precipitate the product.
-
Isolation and Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Visualizations
Caption: Experimental workflow for the two-stage synthesis.
Caption: Troubleshooting logic for low yield in Stage 1.
References
Addressing stability issues of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid in different solvents.
This technical support center provides guidance on addressing stability issues of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid in various solvents. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the presence of oxidizing agents, and exposure to light.[1][2][3] The imidazole ring, a core component of the molecule, is susceptible to degradation under certain conditions.
Q2: I am observing a loss of my compound in solution over time. What could be the cause?
A2: A gradual loss of this compound in solution could be due to several factors, including:
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Hydrolysis: The compound may be susceptible to hydrolysis, particularly in acidic or basic solutions.[2][3]
-
Oxidation: The imidazole moiety can be prone to oxidation, especially if the solvent has not been degassed or if it contains peroxide impurities.[1]
-
Photodegradation: Exposure to ambient or UV light can lead to the degradation of the molecule.[1][2]
-
Adsorption: The compound might be adsorbing to the surface of your storage container, especially if it is plastic.
Q3: My solution of this compound has turned yellow. What does this indicate?
A3: A color change, such as turning yellow, often suggests the formation of degradation products. This can be a result of oxidative or photodegradation pathways.[1] It is recommended to analyze the solution using a stability-indicating method like HPLC to identify and quantify any new peaks corresponding to degradation products.
Q4: What solvents are recommended for storing this compound?
A4: For short-term storage, polar aprotic solvents like acetonitrile and DMSO are generally preferred. For aqueous solutions, it is crucial to use a buffered system, ideally close to a neutral pH, to minimize hydrolysis.[4] Always use high-purity, degassed solvents and store solutions protected from light and at a low temperature.
Q5: How can I improve the stability of my compound in an aqueous solution for a biological assay?
A5: To enhance stability in aqueous media for biological assays, consider the following:
-
pH Control: Use a buffer system to maintain a pH between 6.0 and 7.5.
-
Co-solvents: If solubility is a concern, a small percentage of a co-solvent like DMSO can be used, but be mindful of its potential effects on the assay.[2]
-
Fresh Preparation: Prepare solutions fresh before each experiment whenever possible.
-
Light Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
Low Temperature: Store stock solutions at -20°C or -80°C.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Decreased peak area of the parent compound in HPLC analysis over a short period. | Hydrolysis, Oxidation, or Photodegradation | 1. Prepare fresh solutions in high-purity, degassed solvents.2. If using aqueous solutions, ensure the pH is buffered to near neutral.3. Protect the solution from light at all stages of handling and storage.4. Analyze the sample immediately after preparation. |
| Appearance of new peaks in the chromatogram. | Compound Degradation | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Use a mass spectrometer (LC-MS) to obtain mass information on the new peaks to help elucidate their structures.[1] |
| Precipitation of the compound from the solution. | Poor Solubility | 1. Visually inspect the solution for any solid particles.2. Determine the equilibrium solubility of the compound in the specific solvent system (see Experimental Protocols).3. Consider using a co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring it is compatible with downstream applications.[2] |
| Inconsistent results in biological assays. | Compound Instability in Assay Media | 1. Assess the stability of the compound directly in the assay buffer under the experimental conditions (time, temperature, light exposure).2. Prepare a fresh dilution of the stock solution immediately before adding it to the assay. |
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery | Appearance of Degradation Products (Peak Area %) |
| Acetonitrile | 100 | 98.5 | 98.5% | < 0.5% |
| Methanol | 100 | 95.2 | 95.2% | 1.8% |
| DMSO | 100 | 99.1 | 99.1% | < 0.5% |
| Water (unbuffered) | 100 | 85.3 | 85.3% | 8.9% |
| PBS (pH 7.4) | 100 | 97.8 | 97.8% | 0.8% |
| 0.1 M HCl | 100 | 62.1 | 62.1% | 25.4% |
| 0.1 M NaOH | 100 | 75.4 | 75.4% | 15.7% |
Table 2: Illustrative Forced Degradation Study Results for this compound.
| Stress Condition | % Degradation of Parent Compound | Major Degradation Products (Relative Peak Area %) |
| 0.1 M HCl (60°C, 4h) | 35% | DP1 (12%), DP2 (8%) |
| 0.1 M NaOH (60°C, 4h) | 22% | DP3 (10%), DP4 (5%) |
| 3% H₂O₂ (RT, 24h) | 45% | DP5 (15%), DP6 (11%) |
| Heat (80°C, 24h, solid) | < 1% | Not significant |
| Heat (80°C, 24h, in PBS pH 7.4) | 8% | DP7 (3%) |
| Photostability (ICH Q1B, in PBS pH 7.4) | 18% | DP8 (7%), DP9 (4%) |
DP = Degradation Product
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
This protocol outlines a general HPLC method suitable for separating this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[6][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[9]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[9]
-
Thermal Degradation: Expose a solution of the compound to high temperatures (e.g., 80°C).[9]
-
Photostability: Expose a solution to light according to ICH Q1B guidelines.[9]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[9]
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using the stability-indicating HPLC method (Protocol 1).
Protocol 3: Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound.[9]
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the undissolved solid to settle.
-
Filtration/Centrifugation: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter or centrifuge to remove any remaining solid particles.
-
Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC (Protocol 1).[9]
Visualizations
Caption: Workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for the compound.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajrconline.org [ajrconline.org]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anticancer Potential of 2-(2-phenyl-1H-imidazol-1-yl)acetic Acid: An In Vitro Comparative Guide
This guide provides a comparative analysis of the in vitro anticancer activity of phenyl-imidazole derivatives, using 2-phenyl benzimidazole derivatives as a representative compound, against established anticancer agents. The data presented is based on findings from various in vitro studies and is intended for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity
The in vitro cytotoxic effects of a representative 2-phenyl benzimidazole derivative were evaluated against human breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. The results are compared with the standard chemotherapeutic drugs, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| 2-phenyl benzimidazole derivative | 3.37 | Not Reported | Not Reported | [1] |
| Imidazole Derivative 5 | < 5 | < 5 | < 5 | [2] |
| Doxorubicin | 0.4 - 2.5 | 1.3 - 12.18 | 1.9 | [3][4][5][6] |
| Cisplatin | 0.65 - 18.53 | Not Reported | > 20 | [7][8][9][10] |
Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methods.[7]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add various concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[11]
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cancer cell death. This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[12][13]
Signaling Pathway Analysis (Western Blot for PI3K/AKT/mTOR Pathway)
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[14][15] Western blotting can be used to assess the effect of a compound on the phosphorylation status of key proteins in this pathway.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and mTOR.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[16]
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Comparative analysis of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid with other known inhibitors.
A detailed guide for researchers and drug development professionals on the comparative efficacy of a novel imidazole-based compound against established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
This guide provides a comprehensive comparative analysis of a representative 2-(2-phenyl-1H-imidazol-1-yl)acetic acid derivative, herein referred to as Compound X , with other known inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
This document presents quantitative data on the inhibitory potency of Compound X in comparison to established VEGFR-2 inhibitors, details the experimental protocols for assessing inhibitory activity, and provides visual representations of the VEGFR-2 signaling pathway and the experimental workflow.
Data Presentation: Comparative Inhibitory Potency
The inhibitory activities of Compound X and other known VEGFR-2 inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Chemical Class | VEGFR-2 IC50 (nM) | Reference Compound |
| Compound X | 2-phenyl-1H-imidazol-1-yl acetic acid derivative | 50 | No |
| Axitinib | Indazole derivative | 0.2 | Yes |
| Sunitinib | Indolinone derivative | 9 | Yes |
| Sorafenib | Urea derivative | 90 | Yes |
| Pazopanib | Pyrimidine derivative | 30 | Yes |
Disclaimer: Compound X is a representative molecule of the this compound class. The provided IC50 value is a plausible, hypothetical figure for the purpose of this comparative guide, based on the typical potencies of small molecule kinase inhibitors.
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase assay used to determine the IC50 values of inhibitors against VEGFR-2.
Objective: To quantify the inhibitory effect of test compounds on the kinase activity of recombinant human VEGFR-2.
Principle: The assay measures the phosphorylation of a substrate by VEGFR-2. The amount of ATP consumed in the reaction is quantified using a luminescence-based assay (e.g., Kinase-Glo®). A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescent signal.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test Compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white opaque plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer for control wells) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions (e.g., 5-10 ng/well VEGFR-2, 0.2 mg/mL substrate, 10 µM ATP).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Signal Detection:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the control wells (containing only DMSO) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for the kinase assay.
Caption: VEGFR-2 Signaling Pathway.
Caption: In Vitro VEGFR-2 Kinase Assay Workflow.
Comparative Guide to Structure-Activity Relationships of 2-(2-phenyl-1H-imidazol-1-yl)acetic Acid Analogs as TAFIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid analogs as inhibitors of Thrombin-activatable fibrinolysis inhibitor (TAFIa). The structure-activity relationship (SAR) is explored through quantitative data, experimental protocols, and visual diagrams to support drug discovery and development efforts in the field of antithrombotic therapy.
Introduction
Thrombin-activatable fibrinolysis inhibitor (TAFI), also known as plasma procarboxypeptidase B, is a key regulator of fibrinolysis, the process of breaking down blood clots. Upon activation by the thrombin-thrombomodulin complex, TAFI is converted to its active form, TAFIa. TAFIa attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (t-PA), and their removal by TAFIa inhibits further plasmin generation, thereby stabilizing the clot.[1] Inhibition of TAFIa is a promising therapeutic strategy to enhance fibrinolysis and treat thrombotic diseases.
The this compound scaffold has emerged as a promising starting point for the development of potent TAFIa inhibitors. This guide focuses on the SAR of analogs based on this core structure, with modifications centered on the P(1)' group, which interacts with the active site of the enzyme.
Signaling Pathway of TAFIa in Fibrinolysis
The following diagram illustrates the role of TAFIa in the fibrinolysis cascade.
Caption: The role of TAFIa in attenuating fibrinolysis.
Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro potencies of various this compound analogs. The key modifications are focused on the P(1)' basic group, which is crucial for interaction with the enzyme's active site.
| Compound ID | P(1)' Group | TAFIa IC50 (nM) | CPB IC50 (nM) | Selectivity (CPB/TAFIa) | CLT50 (nM) |
| 1 | 4-Aminopyridine | 2 | 2 | 1 | 35 |
| 2 | 4-(Aminomethyl)phenyl | 2 | 2 | 1 | 50 |
| 3 | 4-Aminobutyl | 27 | 180 | 6.7 | 100 |
| 4 | 4-Aminocyclohexyl | 1.5 | 1.5 | 1 | 25 |
| 5 | 3-Aminocyclopentyl | 1 | 1 | 1 | 14 |
| 6 | 4-Guanidinophenyl | 5 | 1 | 0.2 | 75 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2004, 14(9), 2141-2145.[2]
Key SAR Observations:
-
Cyclic Amines: Constraining the flexible aminomethylphenyl group into a cyclic aminocyclohexyl (Compound 4 ) or aminocyclopentyl (Compound 5 ) moiety leads to a slight increase in potency. The aminocyclopentyl analog 5 was found to be the most potent compound with a TAFIa IC50 of 1 nM.[2]
-
Acyclic Amines: Extending the aminomethyl side chain to an aminobutyl group (Compound 3 ) resulted in a significant decrease in potency but a notable improvement in selectivity against Carboxypeptidase B (CPB).[2]
-
Guanidinophenyl Group: Replacement of the amino group with a more basic guanidino group (Compound 6 ) led to a decrease in TAFIa inhibitory activity and a loss of selectivity.
-
Selectivity: Most of the high-potency analogs showed poor selectivity against CPB, indicating that the active sites of the two enzymes have similar requirements for the P(1)' basic group. The aminobutyl derivative 3 was an exception, demonstrating a 6.7-fold selectivity for TAFIa over CPB.[2]
Experimental Protocols
TAFIa Inhibition Assay
Principle: The enzymatic activity of TAFIa is measured by monitoring the hydrolysis of a synthetic substrate, furylacryloyl-Ala-Lys-OH (FA-Ala-Lys). The decrease in absorbance at 336 nm upon substrate cleavage is proportional to the enzyme activity. The potency of the inhibitors is determined by measuring the enzyme activity at various inhibitor concentrations.
Protocol:
-
Human TAFI is activated to TAFIa by incubation with human thrombin and thrombomodulin in a buffer containing 20 mM HEPES, 150 mM NaCl, and 1 mM CaCl2, pH 7.4, for 10 minutes at room temperature.
-
The activation is stopped by the addition of hirudin.
-
The inhibitor, at various concentrations, is pre-incubated with the activated TAFIa for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the substrate FA-Ala-Lys.
-
The rate of hydrolysis is monitored by measuring the decrease in absorbance at 336 nm using a spectrophotometer.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Clot Lysis Time (CLT) Assay
Principle: This assay measures the ability of a compound to accelerate the lysis of a clot formed in human plasma. The time required for the clot to lyse is monitored by changes in turbidity. A shorter clot lysis time in the presence of an inhibitor indicates enhanced fibrinolysis.
Protocol:
-
Citrated human plasma is mixed with the test compound at various concentrations in a microtiter plate.
-
Clotting is initiated by the addition of a solution containing tissue factor, phospholipids, and CaCl2.
-
Fibrinolysis is initiated by the addition of tissue plasminogen activator (t-PA).
-
The clot formation and lysis are monitored by measuring the change in optical density at 405 nm over time at 37°C.
-
The CLT50 is defined as the concentration of the inhibitor that produces a 50% reduction in the clot lysis time.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of the this compound analogs.
Caption: Workflow for SAR studies of TAFIa inhibitors.
Conclusion
The SAR studies of this compound analogs have identified potent TAFIa inhibitors. Modifications of the P(1)' basic group significantly impact both potency and selectivity. While cyclic amines like the aminocyclopentyl group provide the highest potency, achieving selectivity against the closely related enzyme CPB remains a challenge. The aminobutyl analog, despite its lower potency, offers a promising lead for developing more selective TAFIa inhibitors. Further optimization of this scaffold could lead to the development of novel antithrombotic agents with an improved therapeutic profile.
References
- 1. Synthesis and evaluation of imidazole acetic acid inhibitors of activated thrombin-activatable fibrinolysis inhibitor as novel antithrombotics [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole acetic acid TAFIa inhibitors: SAR studies centered around the basic P(1)(') group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid and Its Derivatives: A Guide for Researchers
An In-depth Analysis of Antifungal, Anticonvulsant, and Cytotoxic Activities
This guide provides a comparative analysis of the biological efficacy of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the antifungal, anticonvulsant, and cytotoxic properties of these compounds. This compilation is based on available experimental data from various scientific publications.
Antifungal Activity
Derivatives of this compound, particularly those belonging to the azole class, are known for their potent antifungal activity. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterols and ultimately, fungal cell death.
The following table summarizes the minimum inhibitory concentration (MIC) values of representative derivatives against various fungal strains.
Table 1: Antifungal Activity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
| (-)-6a | C. krusei | 30 times more active than fluconazole | [1] |
| (-)-6b | C. krusei | 90 times more active than fluconazole | [1] |
| 6c | C. albicans | 1.7 ± 1.4 | [1] |
| 6c | non-albicans Candida spp. | 1.9 ± 2.0 | [1] |
| 15 | Candida albicans | 0.125 | [2] |
| 19 | resistant C. glabrata | 0.25 | [2] |
Note: The specific structures of compounds 6a, 6b, and 6c are detailed in the referenced publication. Compounds 15 and 19 are 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters.[2] The (-) isomers of compounds 6a and 6b were found to be up to 500 times more active than the (+) isomers.[1]
Anticonvulsant Activity
Several derivatives of imidazole acetic acid have been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) test is a common preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.
Table 2: Anticonvulsant Activity of Imidazole Derivatives
| Compound | Animal Model | Test | Dose (mg/kg) | Activity | Reference |
| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl} acetamide (OL4) | Mice | MES | Not Specified | Strong anti-convulsant effects | [3] |
| 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl) acetyl]amino}phenyl acetate (OL5) | Mice | MES | Not Specified | Strong anti-convulsant effects | [3] |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | Mice | MES | 100 | Effective at 0.5 h | [4] |
| N-(3-chlorophenyl)-2-morpholino-acetamide (13) | Mice | MES | 100 (at 0.5 h), 300 (at 4 h) | Protection at both time points | [4] |
| Compound 14 | Mice | MES | ED50 = 49.6 | Robust anticonvulsant activity | [5] |
| Compound 14 | Mice | scPTZ | ED50 = 67.4 | Robust anticonvulsant activity | [5] |
| Compound 14 | Mice | 6 Hz (32 mA) | ED50 = 31.3 | Robust anticonvulsant activity | [5] |
| Compound 14 | Mice | 6 Hz (44 mA) | ED50 = 63.2 | Effective in drug-resistant model | [5] |
Note: The specific structures of the compounds are detailed in the referenced publications.
Cytotoxic Activity
The anticancer potential of imidazole-based compounds has been another significant area of research. The cytotoxic effects of these derivatives are typically evaluated against various human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Table 3: Cytotoxic Activity of 2-phenyl-1H-benzo[d]imidazole and Related Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| 33 (N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide) | HepaRG | >100 | [6] |
| 6c (3-Br substituted benzylidenebenzohydrazide hybrid) | Various cancer cell lines | 7.82 - 10.21 | [7] |
| 6i (3-F substituted benzylidenebenzohydrazide hybrid) | Various cancer cell lines | 7.82 - 10.21 | [7] |
| 11a, 12a, 12b (1H-Benzo[d]imidazole derivatives) | NCI 60 cell line panel | Potent activity (low GI50 values) | [8] |
| E6 (3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivative) | MCF-7 | Not specified (70.74% inhibition) | [9] |
Note: The specific structures of the compounds are detailed in the referenced publications.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
1. Inoculum Preparation:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI 1640 medium to obtain the final desired inoculum concentration.
2. Plate Preparation:
- The antifungal compounds are serially diluted (two-fold) in a 96-well microtiter plate containing RPMI 1640 medium.
- A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
3. Inoculation and Incubation:
- Each well (except the sterility control) is inoculated with the prepared fungal suspension.
- The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
- Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
2. Compound Treatment:
- The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).
- Control wells containing untreated cells and vehicle-treated cells are included.
3. MTT Addition and Incubation:
- After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
- The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Measurement:
- The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Ergosterol Biosynthesis Pathway Inhibition
The following diagram illustrates the inhibition of lanosterol 14α-demethylase (CYP51) by azole antifungal agents in the ergosterol biosynthesis pathway.
Caption: Inhibition of Ergosterol Biosynthesis by Azole Derivatives.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the key steps in the broth microdilution method for determining the antifungal efficacy of the test compounds.
Caption: Workflow for Broth Microdilution Antifungal Assay.
References
- 1. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
In Vivo Therapeutic Efficacy of 2-(2-phenyl-1H-imidazol-1-yl)acetic Acid: A Comparative Analysis
This guide provides a comparative overview of the in vivo therapeutic effects of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid and its alternatives in the context of cancer therapy. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
Imidazole-based compounds have emerged as a promising class of therapeutic agents with a wide range of biological activities, including anticancer properties. The core imidazole scaffold is a key feature in several clinically used drugs.[1][2] The compound this compound belongs to this class and is investigated for its potential as an anticancer agent. This document summarizes its putative mechanism of action, presents comparative in vivo efficacy data from closely related analogs, and provides detailed experimental protocols for its validation.
Proposed Mechanism of Action
While direct in vivo studies on this compound are emerging, the anticancer effects of structurally similar 2-phenyl-imidazole derivatives are often attributed to the disruption of microtubule dynamics.[3] These compounds can bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[3] An alternative proposed mechanism for some imidazole derivatives involves the modulation of apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[4]
DOT Code for Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Comparative In Vivo Efficacy
Due to the limited availability of direct in vivo data for this compound, this section presents data from a structurally related 2-amino-1-thiazolyl imidazole compound (Compound X) with demonstrated in vivo anticancer activity.[3] The efficacy is compared against Doxorubicin, a standard chemotherapeutic agent.
| Treatment Group | Dose (mg/kg, oral) | Animal Model | Tumor Model | Primary Endpoint | Result (% Increase in Lifespan) | Reference |
| Vehicle Control | - | DBA/2 mice | P388 Murine Leukemia (intraperitoneal) | Increase in Lifespan | 0% | [3] |
| Compound X | 50 | DBA/2 mice | P388 Murine Leukemia (intraperitoneal) | Increase in Lifespan | 35% | [3] |
| Compound X | 100 | DBA/2 mice | P388 Murine Leukemia (intraperitoneal) | Increase in Lifespan | 45% | [3] |
| Doxorubicin | 1-2 (IV) | BALB/c nude mice | MDA-MB-231 Xenograft | Tumor Growth Inhibition | Not directly comparable | [5] |
Note: The data for Doxorubicin is from a different tumor model and animal strain, and thus is not directly comparable but provides context for the efficacy of a standard-of-care agent.
Experimental Protocols
The following is a detailed protocol for a standard in vivo xenograft study to validate the therapeutic effects of a test compound like this compound.
Human Tumor Xenograft Model Protocol
-
Cell Culture:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Cells are harvested during the exponential growth phase for implantation.[6]
-
-
Animal Model:
-
Tumor Implantation:
-
Treatment:
-
Tumor growth is monitored regularly. When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[6][7]
-
The test compound is administered at various doses (e.g., 50 and 100 mg/kg) via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
A vehicle control group and a positive control group (a standard chemotherapeutic agent) are included.[7]
-
Treatment is typically administered daily or on a set schedule for a predefined period (e.g., 21 days).[7]
-
-
Efficacy Evaluation:
-
Statistical Analysis:
-
Tumor growth inhibition is calculated and statistical significance between groups is determined using appropriate statistical tests.
-
DOT Code for Experimental Workflow Diagram
Caption: Standard workflow for an in vivo xenograft experiment.
Conclusion
Derivatives of 2-phenyl-imidazole show significant promise as anticancer agents. The available in vivo data for structurally similar compounds suggest that this compound warrants further investigation. The provided experimental protocol offers a robust framework for validating its therapeutic efficacy in preclinical models. Future studies should focus on direct in vivo evaluation of this compound to determine its full therapeutic potential and further elucidate its mechanism of action.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Performance Analysis of a Novel Imidazole Compound Against Standard Alzheimer's Disease Therapeutics
A Benchmarking Guide for Researchers and Drug Development Professionals
This guide provides a comparative performance overview of a representative imidazole derivative, N-(4-(1,4,6-trimethyl-1H-benzo[d] imidazol-2-yl)phenyl)cyclohexanecarboxamide (referred to as Compound 33), against standard-of-care drugs for Alzheimer's Disease (AD). Due to the limited publicly available data on 2-(2-phenyl-1H-imidazol-1-yl)acetic acid, this analysis utilizes Compound 33 as a proxy, given its demonstrated inhibitory activity against 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a relevant target in AD research.[1]
The following sections present a summary of in vitro and in vivo performance data in structured tables, detailed experimental protocols for the key assays cited, and visualizations of the relevant biological pathway and experimental workflows.
Data Presentation: Quantitative Performance Comparison
The therapeutic potential of Compound 33 is benchmarked against established Alzheimer's medications: Donepezil, Rivastigmine, Galantamine (acetylcholinesterase inhibitors), and Memantine (an NMDA receptor antagonist).
Table 1: In Vitro Enzymatic Inhibition
| Compound/Drug | Target Enzyme | IC50 Value |
| Compound 33 | 17β-HSD10 | 1.65 ± 0.55 µM[1] |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM[2][3] |
| Butyrylcholinesterase (BuChE) | 7.4 µM[2][3] | |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 nM[4] |
| Butyrylcholinesterase (BuChE) | 31 nM[4] | |
| Galantamine | Acetylcholinesterase (AChE) | 1.27 ± 0.21 µM[5] |
| Memantine | NMDA Receptor | ~1 µM (varies with subtype and conditions)[6][7] |
Table 2: In Vivo Efficacy in a Scopolamine-Induced Cognitive Impairment Model (Morris Water Maze)
| Compound/Drug | Model | Key Finding |
| Compound 33 | Scopolamine-induced cognitive impairment in mice | Alleviated cognitive impairment[1] |
| Donepezil | Scopolamine-induced cognitive impairment in rats | Alleviated the negative effects of scopolamine on place navigation.[8][9] |
| Memantine | Scopolamine-induced amnesia model in rats | Reversed scopolamine-induced short-term memory deficits.[10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
17β-HSD10 Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against 17β-HSD10.
Objective: To quantify the potency of an inhibitor against 17β-HSD10.
Materials:
-
Recombinant human 17β-HSD10 enzyme
-
Acetoacetyl-CoA (substrate)
-
NADH (cofactor)
-
Test compound (e.g., Compound 33)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the test compound. Prepare solutions of 17β-HSD10, acetoacetyl-CoA, and NADH in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the assay buffer, NADH solution, and the test compound at various concentrations.
-
Initiate Reaction: Add the 17β-HSD10 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Add acetoacetyl-CoA to all wells to initiate the enzymatic reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Morris Water Maze Test for Scopolamine-Induced Cognitive Impairment
This behavioral assay is used to assess spatial learning and memory in rodents.
Objective: To evaluate the ability of a test compound to reverse cognitive deficits induced by scopolamine.
Materials:
-
Circular water tank (pool) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Animal subjects (mice or rats).
-
Scopolamine solution.
-
Test compound solution (e.g., Compound 33, Donepezil, Memantine).
-
Video tracking system and software.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to the animals approximately 30 minutes before the training trials to induce cognitive impairment.[11]
-
Drug Administration: Administer the test compound or vehicle to the respective animal groups at a predetermined time before the training.
-
Acquisition Training:
-
Place the animal into the water maze at one of the four designated starting positions.
-
Allow the animal to swim freely for a set period (e.g., 60 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for a short duration (e.g., 15-30 seconds).
-
Repeat this process for a set number of trials per day for several consecutive days.
-
-
Probe Trial: On the day following the final training session, remove the escape platform from the pool. Place the animal in the maze and allow it to swim for a set time (e.g., 60 seconds).
-
Data Collection and Analysis: Use the video tracking system to record parameters such as:
-
Escape latency: Time taken to find the hidden platform during acquisition trials.
-
Time spent in the target quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.
-
Number of platform crossings: The number of times the animal crosses the exact location where the platform was.
-
Statistical analysis is performed to compare the performance of the drug-treated groups with the scopolamine-only group and a control group.
-
Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflows.
Caption: Role of 17β-HSD10 in Alzheimer's and the inhibitory action of Compound 33.
Caption: Workflow for determining the in vitro IC50 of 17β-HSD10 inhibitors.
Caption: Workflow for the Morris Water Maze behavioral assay.
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking of 2-Phenyl-1H-Imidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various 2-phenyl-1H-imidazole derivatives based on published experimental data. It includes detailed experimental protocols and visual representations of key biological pathways and research workflows.
The 2-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Molecular docking studies are crucial in understanding the binding interactions of these derivatives with their protein targets, thereby guiding the design of more potent and selective therapeutic agents. This guide summarizes key findings from recent comparative molecular docking studies.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies on 2-phenyl-1H-imidazole derivatives, highlighting their inhibitory concentrations and binding energies against different biological targets.
Table 1: 2-Aryl-4,5-diphenyl-1H-imidazole Derivatives as Antimalarial Agents
| Compound | Target | In Vitro IC50 (µM) | Docking Score (CDOCKER energy, kcal/mol) |
| 1 | Plasmodium falciparum DHFR-TS | 1.14 | -47.48[1] |
| 2 | Plasmodium falciparum DHFR-TS | 5.28 | -41.47[1] |
| 3 | Plasmodium falciparum DHFR-TS | 2.42 | -43.79[1] |
Table 2: 2-Phenyl-1H-benzo[d]imidazole Derivatives as α-Glucosidase Inhibitors
| Compound | Target | In Vitro IC50 (µM) |
| 15o | α-glucosidase | 2.09 ± 0.04[2] |
| 22d | α-glucosidase | 0.71 ± 0.02[2] |
Table 3: 2-Phenyl-1H-benzo[d]imidazole Derivatives as 17β-HSD10 Inhibitors for Alzheimer's Disease
| Compound | Target | In Vitro IC50 (µM) |
| 33 | 17β-HSD10 | 1.65 ± 0.55[3] |
Table 4: 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide Derivatives as PARP-1 Inhibitors
| Compound | Target | In Vitro IC50 (µM) |
| 14p | PARP-1 | 0.023[4] |
| 14q | PARP-1 | Not specified, but showed good antiproliferation on MDA-MB-436 cells[4] |
Table 5: N-substituted Imidazole-Phenothiazine Hybrids as Anticancer Agents
| Compound | Target | Binding Energy (kcal/mol) |
| N-IPTZ(a) | EGFR | -7.23[5][6] |
| N-IPTZ(b) | EGFR | -6.11[5][6] |
| N-IPTZ(c) | EGFR | -5.93[5][6] |
Experimental Protocols: A Generalized Approach to Molecular Docking
While specific parameters may vary between studies, a general workflow for the molecular docking of 2-phenyl-1H-imidazole derivatives can be outlined as follows. This protocol is a synthesis of methodologies reported in the cited literature.[1][4]
1. Ligand Preparation:
-
The 2D structures of the 2-phenyl-1H-imidazole derivatives are drawn using chemical drawing software like ChemDraw.
-
These structures are then converted to 3D and energetically minimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation of the ligand.
-
Partial charges are calculated and added to the ligand atoms.
2. Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is then energy minimized to relieve any steric clashes.
3. Active Site Definition:
-
The binding site of the protein is defined. This can be done by specifying the coordinates of the co-crystallized ligand or by identifying the amino acid residues known to be in the active site.
4. Molecular Docking Simulation:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, GOLD, CDOCKER) is used to explore the conformational space of the ligand within the defined active site of the protein.
-
The algorithm generates a set of possible binding poses for the ligand.
-
Each pose is scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).
5. Analysis of Docking Results:
-
The docking poses are ranked according to their scores. The pose with the lowest binding energy is typically considered the most favorable.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein are analyzed to understand the molecular basis of binding.
-
The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of a known inhibitor (if available) can be calculated to validate the docking protocol.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the study of 2-phenyl-1H-imidazole derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: The role of PARP-1 in DNA damage repair and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the target specificity and off-target effects of 2-(2-phenyl-1H-imidazol-1-yl)acetic acid.
An In-Depth Methodological Comparison for 2-(2-phenyl-1H-imidazol-1-yl)acetic acid and Structurally Related Molecules
For Researchers, Scientists, and Drug Development Professionals
While this compound is a known chemical entity, available as a reagent for synthesis, there is a notable lack of public domain data characterizing its specific biological targets or detailing its pharmacological profile. The broader class of phenyl-imidazole derivatives, however, has been shown to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory functions. For instance, more complex molecules incorporating the 2-phenyl-imidazole scaffold have been identified as inhibitors of enzymes like diacylglycerol O-acyltransferase 1 (DGAT1) and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).[1][2]
This guide, therefore, provides a comprehensive framework for the assessment of a novel compound such as this compound. It outlines the standard experimental workflows, data presentation, and comparative analyses required to elucidate its primary biological target, evaluate its specificity, and identify potential off-target effects.
Phase 1: Initial Target Identification and Bioactivity Screening
The first phase of characterization involves broad screening to identify potential biological activities and putative targets. This typically involves a combination of computational and experimental approaches.
Experimental Protocols:
-
Phenotypic Screening: The compound is tested across a diverse range of cell lines representing various tissue types and disease models (e.g., cancer, inflammation). High-content imaging or other cell-based assays can be used to detect morphological or functional changes induced by the compound.
-
Target-Based Screening: If there is a hypothesized target based on structural similarity to known active compounds, initial screening can be focused on a panel of related proteins (e.g., a kinase panel, a GPCR panel).
-
Affinity-Based Target Identification: Techniques such as affinity chromatography, chemical proteomics, or yeast three-hybrid screening can be employed to isolate and identify binding partners of the compound from cell lysates.
Data Presentation:
The initial screening data can be summarized to highlight the most promising areas for further investigation.
| Assay Type | Cell Line/Target Panel | Endpoint Measured | Result (e.g., IC50, % Inhibition) | Preliminary Interpretation |
| Cytotoxicity Assay | NCI-60 Cancer Cell Panel | Cell Viability (MTT) | IC50 > 100 µM for all lines | Low general cytotoxicity, suggesting a specific mode of action |
| Kinase Panel Screen | 400-Kinase Panel | Kinase Activity | >50% inhibition of Kinase X at 1 µM | Potential inhibitor of Kinase X |
| GPCR Binding Assay | GPCR Panel (e.g., CEREP) | Ligand Displacement | No significant binding observed | Unlikely to be a direct GPCR ligand |
Workflow for Initial Target Identification:
Caption: Workflow for initial bioactivity screening and target identification.
Phase 2: In-depth Target Validation and Specificity Profiling
Once a primary target is identified, the next phase focuses on validating this interaction and assessing the compound's specificity. For this hypothetical guide, we will assume that "Kinase X" was identified as the primary target of this compound.
Experimental Protocols:
-
Biochemical Assays:
-
Enzyme Inhibition Assay: Determine the IC50 value of the compound against the purified Kinase X enzyme. This should be performed using a variety of substrate concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Binding Assays: Direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are used to measure the binding affinity (KD) and kinetics of the compound to Kinase X.
-
-
Cellular Assays:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to Kinase X in a cellular context.
-
Downstream Signaling Pathway Analysis: Western blotting or reporter gene assays are used to measure the phosphorylation of known substrates of Kinase X and the activity of downstream signaling pathways. This confirms that the compound inhibits the function of its target in cells.
-
-
Specificity Profiling:
-
Broad Kinase Panel Screening: The compound is screened against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM) to identify any other kinases that are significantly inhibited.
-
Dose-Response Analysis for Off-Targets: For any off-target kinases identified, full dose-response curves are generated to determine their IC50 values.
-
Data Presentation:
The data from this phase should allow for a clear comparison of the compound's potency against its primary target and any identified off-targets.
| Compound | Primary Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Identified Off-Target(s) | Off-Target IC50 (nM) | Selectivity Index (Off-Target IC50 / Primary Target IC50) |
| This compound | Kinase X | 50 | 200 | Kinase Y | 5,000 | 100 |
| Alternative Compound A (Known Inhibitor) | Kinase X | 10 | 50 | Kinase Y, Kinase Z | 100, 500 | 10, 50 |
| Alternative Compound B (Known Inhibitor) | Kinase X | 100 | 500 | None identified | >10,000 | >100 |
Signaling Pathway Diagram:
Caption: Inhibition of the hypothetical Kinase X signaling pathway.
Phase 3: Comprehensive Off-Target and Toxicity Assessment
The final phase involves a broader assessment of potential off-target effects and general toxicity, which is crucial for preclinical development.
Experimental Protocols:
-
Safety Pharmacology Panel: The compound is screened against a panel of targets known to be associated with adverse drug reactions (e.g., hERG channel, CYP450 enzymes).
-
In Vitro Toxicity Assays:
-
Hepatotoxicity: Assessed using primary hepatocytes or HepG2 cells.
-
Cardiotoxicity: Assessed using human iPSC-derived cardiomyocytes.
-
Genotoxicity: Assessed using assays such as the Ames test and micronucleus assay.
-
-
In Vivo Toxicity Studies: Initial toxicity studies in animal models (e.g., rodent) are conducted to determine the maximum tolerated dose (MTD) and to identify any potential organ toxicities.
Data Presentation:
| Compound | hERG Inhibition (IC50, µM) | CYP3A4 Inhibition (IC50, µM) | Hepatotoxicity (IC50, µM) | Genotoxicity (Ames Test) |
| This compound | > 30 | > 20 | > 50 | Negative |
| Alternative Compound A (Known Inhibitor) | 5 | 15 | 25 | Negative |
| Alternative Compound B (Known Inhibitor) | > 30 | > 20 | > 50 | Negative |
Logical Flow of Safety Assessment:
Caption: Decision-making workflow for preclinical safety assessment.
By following this structured approach, researchers can systematically characterize the target specificity and off-target effects of novel compounds like this compound, enabling objective comparisons with alternative molecules and informing the drug development process.
References
- 1. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Critical Review of Published Studies on the Efficacy of 2-(2-phenyl-1H-imidazol-1-yl)acetic Acid and its Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No published studies were identified that directly evaluate the efficacy of the parent compound, 2-(2-phenyl-1H-imidazol-1-yl)acetic acid. This guide, therefore, provides a critical review of published data on its derivatives that have been investigated for therapeutic applications. The focus of this review is on a promising derivative, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (referred to as Compound 33), and its comparison with other inhibitors of the same target, 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).
Introduction
The 2-phenyl-1H-imidazol-1-yl acetic acid scaffold has emerged as a key pharmacophore in the development of novel therapeutic agents. While the efficacy of the parent compound remains unexplored in publicly available literature, its derivatives have shown promise in targeting enzymes implicated in neurodegenerative diseases. This guide focuses on the evaluation of Compound 33, a potent inhibitor of 17β-HSD10, a promising target for the treatment of Alzheimer's disease. The therapeutic rationale for inhibiting 17β-HSD10 stems from its role in neurosteroid metabolism and its interaction with amyloid-β (Aβ), both of which are central to the pathophysiology of Alzheimer's disease.
This guide provides a comparative analysis of Compound 33 with other notable 17β-HSD10 inhibitors, presenting available efficacy data, detailed experimental methodologies, and a visualization of the relevant signaling pathway.
Data Presentation: Comparative Efficacy of 17β-HSD10 Inhibitors
The following table summarizes the in vitro and in vivo efficacy data for Compound 33 and two other well-characterized 17β-HSD10 inhibitors, AG18051 and a benzothiazole-based inhibitor designated as 'Inhibitor 34'.
| Compound | Target | In Vitro Efficacy (IC50) | In Vivo Efficacy Model | In Vivo Efficacy Outcome | Reference |
| Compound 33 (N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide) | 17β-HSD10 | 1.65 ± 0.55 µM | Scopolamine-induced cognitive impairment in mice (Morris Water Maze) | Alleviated cognitive impairment (Quantitative data not publicly available) | [1] |
| AG18051 | 17β-HSD10 | 92 nM (recombinant enzyme)[2], 0.19 µM (cellular assay)[3] | Not reported in reviewed literature | Not reported in reviewed literature | [2][3] |
| Benzothiazole Inhibitor 34 | 17β-HSD10 | 346 nM (recombinant enzyme)[4], 4.26 µM (cellular assay)[3] | Not reported in reviewed literature | Restored cell viability in an Aβ42-rich environment in vitro[3] | [3][4] |
Experimental Protocols
17β-HSD10 Enzymatic Activity Assay (Spectrophotometric Method)
This protocol describes a general method for determining the inhibitory activity of compounds against 17β-HSD10 by monitoring the change in NADH concentration.
Materials:
-
Recombinant human 17β-HSD10 enzyme
-
Tris-HCl buffer (pH 7.4)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Substrate (e.g., Acetoacetyl-CoA)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADH, and the 17β-HSD10 enzyme in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. A DMSO control (vehicle) should be included.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate (e.g., Acetoacetyl-CoA) to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
The initial reaction rates are calculated from the linear portion of the absorbance curve.
-
The percent inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Morris Water Maze for Scopolamine-Induced Cognitive Impairment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. This protocol is adapted for a scopolamine-induced amnesia model.[5][6]
Apparatus:
-
A circular pool (approximately 1.2-1.5 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged about 1 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acclimatization: Allow the mice to acclimatize to the experimental room for at least one hour before testing.
-
Habituation: On the first day, allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
Training Phase (Acquisition):
-
For 4-5 consecutive days, conduct 4 trials per day for each mouse.
-
30 minutes prior to the first trial of each day, administer the test compound (e.g., Compound 33) or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
15 minutes after the compound administration, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.).
-
For each trial, gently place the mouse into the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path for each trial.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, remove the platform from the pool.
-
Place each mouse in the pool and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Mandatory Visualizations
Signaling Pathway of 17β-HSD10 in Alzheimer's Disease
Caption: Role of 17β-HSD10 in Alzheimer's and the action of Compound 33.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing cognitive improvement using the Morris water maze.
Conclusion
While direct efficacy studies on this compound are lacking, its derivatives, particularly Compound 33, have demonstrated therapeutic potential as inhibitors of 17β-HSD10 for Alzheimer's disease. The available data indicates that Compound 33 exhibits potent in vitro inhibition of 17β-HSD10 and can ameliorate cognitive deficits in a preclinical model of Alzheimer's disease.[1]
For drug development professionals, the 2-phenyl-1H-imidazol-1-yl acetic acid scaffold represents a valuable starting point for the design of novel 17β-HSD10 inhibitors. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of Compound 33 and other derivatives. The development of more potent and selective inhibitors, along with comprehensive in vivo studies in various Alzheimer's disease models, will be crucial in translating the therapeutic potential of this chemical class into clinical applications. The comparative data presented in this guide serves as a valuable resource for researchers in the field to benchmark new compounds and guide future drug discovery efforts targeting 17β-HSD10.
References
- 1. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. researchgate.net [researchgate.net]
- 3. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. ccna-ccnv.ca [ccna-ccnv.ca]
Safety Operating Guide
Proper Disposal of 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on general guidelines for hazardous chemical waste and information for structurally similar compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). The acetate salt of this compound is classified as acutely toxic if swallowed.
Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemically resistant nitrile rubber or other suitable gloves.[1] Gloves must be inspected before use and disposed of properly after handling. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2] An emergency eyewash station should be readily accessible.[3][4] |
| Lab Coat | A standard laboratory coat that is fully buttoned.[5] |
| Respiratory | Work should be conducted in a well-ventilated area or a certified laboratory chemical fume hood to avoid inhalation of dust or aerosols.[2][3][4] For larger quantities or spills, a respirator may be necessary.[6] |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
II. Step-by-Step Disposal Protocol
The primary method for disposing of this compound is collection as hazardous chemical waste. Due to its chemical structure as a carboxylic acid and an imidazole derivative, specific segregation and handling procedures are required.
Disposal Workflow Summary
| Step | Action |
| Waste Collection | Collect all waste containing this compound in a designated, compatible, and sealable hazardous waste container.[3][5][8] |
| Segregation | Store waste away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[3][5] |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other components in the mixture.[5][9][10] |
| Storage | Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area.[1][7] |
| Disposal | Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal company.[5][6] |
| Prohibited Actions | Do not dispose of this chemical down the sanitary sewer.[9] Do not mix with incompatible waste streams.[10] Do not allow the chemical to enter drains or water courses.[2][6][11] |
Detailed Experimental Protocol for Waste Collection and Disposal:
-
Waste Container Selection:
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, and any contaminated materials such as weighing paper, gloves, or pipette tips, in the designated solid hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Rinsate: The first rinse of any container that held this chemical must be collected and disposed of as hazardous waste.[10]
-
Avoid Incompatibles: Ensure that the waste container does not contain incompatible materials like strong oxidizing agents, acids, or acid chlorides.[3][5]
-
-
Neutralization (Consult EHS Before Proceeding):
-
For some simple carboxylic acids, neutralization is a recommended pretreatment. However, for a complex molecule like this, do not attempt neutralization without explicit approval and a specific protocol from your EHS department .[1][9] If approved by EHS, the general procedure is as follows:
-
Work in a chemical fume hood and wear appropriate PPE.
-
If the concentration is high, dilute the acidic solution with water.[1]
-
Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, while stirring.[1]
-
Monitor the pH of the solution using a pH meter or pH paper, aiming for a neutral pH range (6.0-8.0).[1]
-
Once neutralized, transfer the solution to the designated hazardous waste container.[1]
-
-
-
Container Labeling:
-
Storage and Disposal:
-
Keep the waste container tightly sealed except when adding waste.[10]
-
Store the container in a designated satellite accumulation area, which should be in a cool, dry, and well-ventilated location.[7]
-
Use secondary containment for liquid waste containers to prevent spills.[10]
-
Once the container is full or no longer in use, contact your institution's EHS department to schedule a waste pickup.[5][10]
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (within a fume hood):
-
Large Spills (outside a fume hood):
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. download.basf.com [download.basf.com]
Essential Safety and Operational Guidance for Handling 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound and its salts are classified as hazardous materials. The primary known hazards associated with this compound are:
-
Acute Oral Toxicity (Category 3) : Toxic if swallowed[1].
-
Irritant : May cause irritation to the skin, eyes, and respiratory tract[2][3][4][5].
Given these hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
The minimum PPE required when working in a laboratory with hazardous chemicals includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes[6][7][8]. For handling this compound, enhanced protection is necessary.
Recommended PPE for Handling Solid and Dissolved Forms
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 respirator or use within a chemical fume hood |
| Preparing Solutions | Chemical splash goggles and a face shield | Nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Transferring Solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Use in a well-ventilated area; fume hood preferred |
Detailed PPE Specifications:
-
Eye and Face Protection : At a minimum, safety glasses with side shields are required[8]. However, when handling the solid to prevent dust exposure to the eyes, or when there is any risk of splashing, chemical splash goggles should be worn[8]. For operations with a higher splash risk, such as preparing solutions or handling larger volumes, a face shield must be used in addition to goggles[7][8][9].
-
Hand Protection : Disposable nitrile gloves are the standard for incidental contact[7]. Given the compound's potential for irritation, double-gloving can provide additional protection. For tasks involving prolonged contact or handling of solutions, more robust gloves like butyl rubber may be more appropriate[9]. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
-
Body Protection : A standard laboratory coat is required for all procedures[6][7]. When preparing solutions or in situations where splashes are possible, a chemical-resistant apron should be worn over the lab coat[6].
-
Respiratory Protection : To avoid inhaling the solid powder, which may cause respiratory irritation, handling should be performed in a well-ventilated area, preferably within a chemical fume hood[3][10]. If a fume hood is not available for weighing small quantities, an N95 respirator should be used[7][9].
Operational and Disposal Plans
Handling and Experimental Protocols
-
Preparation : Before handling, ensure that an appropriate spill kit, eyewash station, and safety shower are accessible[10]. All personnel must be trained on the specific hazards of this compound.
-
Weighing : Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Dissolving : When preparing solutions, slowly add the solid to the solvent to avoid splashing. Handle solutions within a chemical fume hood.
-
Spill Response :
-
Minor Spill (Solid) : If a small amount of solid is spilled, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. The area should then be decontaminated.
-
Minor Spill (Liquid) : For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spill : In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
All waste containing this compound, including contaminated PPE and lab supplies (e.g., weighing paper, pipette tips), must be treated as hazardous waste[11].
-
Waste Segregation : Collect all solid and liquid waste in separate, clearly labeled, and sealed containers[11]. The label should include the full chemical name and associated hazards[11].
-
Container Management : Use containers that are compatible with the chemical. Do not overfill waste containers.
-
Final Disposal : Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not dispose of this chemical down the drain or in regular trash[5][11].
Visualized Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
References
- 1. (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Imidazole-1-acetic acid | C5H6N2O2 | CID 656129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. leelinework.com [leelinework.com]
- 10. earth.utah.edu [earth.utah.edu]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
